PKRA83
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H34ClFN2O4 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H34ClFN2O4/c1-18(2)14-31(16-20-11-22(28)26-25(13-20)34-9-4-10-35-26)27(32)21-7-8-30(17-21)15-19-5-6-23(29)24(12-19)33-3/h5-6,11-13,18,21H,4,7-10,14-17H2,1-3H3/t21-/m1/s1 |
InChI Key |
GZHUKRDKTDCKQD-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)[C@@H]3CCN(C3)CC4=CC(=C(C=C4)F)OC |
Canonical SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC(=C(C=C4)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PKRA83
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). By competitively inhibiting the binding of the endogenous ligand prokineticin 2 (PK2), this compound effectively modulates downstream signaling pathways implicated in a variety of pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, its impact on intracellular signaling, and its demonstrated efficacy in preclinical models of cancer, arthritis, and angiogenesis. Detailed experimental protocols for key assays and visual representations of the signaling pathways are included to facilitate further research and development.
Introduction
The prokineticin system, comprising the secreted proteins prokineticin 1 (PK1) and prokineticin 2 (PK2) and their cognate G protein-coupled receptors, PKR1 and PKR2, has emerged as a critical regulator of diverse biological functions. These include angiogenesis, inflammation, nociception, and circadian rhythms. Dysregulation of the prokineticin pathway is associated with several diseases, including cancer and inflammatory disorders. This compound is a novel antagonist developed to target this system, demonstrating significant therapeutic potential. This guide elucidates the molecular mechanisms through which this compound exerts its pharmacological effects.
This compound Binding Affinity and Potency
This compound is a high-affinity competitive antagonist of both PKR1 and PKR2. Its inhibitory potency has been quantified through competitive binding assays, which measure the ability of the compound to displace the natural ligand from the receptors.
Table 1: Inhibitory Potency of this compound
| Receptor | IC50 (nM) |
| PKR1 | 5.0[1][2] |
| PKR2 | 8.2[1][2] |
Mechanism of Action: Prokineticin Receptor Antagonism
This compound functions by blocking the interaction of prokineticin 2 (PK2) with its receptors, PKR1 and PKR2. These receptors are coupled to multiple G protein subtypes, including Gαq, Gαs, and Gαi. Upon activation by PK2, these receptors trigger a cascade of intracellular signaling events. By preventing PK2 binding, this compound inhibits these downstream pathways.
Inhibition of Gαq-Mediated Signaling
Activation of the Gαq pathway by PK2 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This compound blocks this PK2-induced calcium mobilization.
Modulation of Gαs and Gαi-Mediated Signaling
PKR activation can also modulate the activity of adenylyl cyclase through Gαs (stimulation) and Gαi (inhibition), leading to changes in intracellular cyclic AMP (cAMP) levels. By antagonizing the receptors, this compound prevents these PK2-mediated alterations in cAMP signaling.
Downstream Kinase Pathways
The signaling cascades initiated by PKR activation converge on several key protein kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, migration, survival, and angiogenesis. This compound, by blocking the initial receptor activation, effectively inhibits the downstream activation of these critical kinase cascades.
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been demonstrated in several preclinical models of disease, consistent with its mechanism of action.
Anti-Angiogenic Effects
Prokineticin 2 is a known pro-angiogenic factor. In vitro studies have shown that this compound effectively reduces PK2-induced microvascular endothelial cell branching.[1][3] In vivo, this compound has demonstrated anti-angiogenic activity, contributing to its anti-tumor effects.[2]
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Treatment | Result |
| Microvascular Endothelial Cell Branching | Microvascular Endothelial Cells | This compound (1 µg/mL) | Reduction in PK2-induced branching[1][3] |
Anti-Tumor Activity
This compound has shown significant anti-tumor activity in xenograft models of glioblastoma and pancreatic cancer.[1][2] In glioblastoma, its effect is primarily mediated through the inhibition of angiogenesis.[1] In pancreatic cancer, which is often poorly vascularized, this compound appears to work by blocking the infiltration of myeloid cells into the tumor microenvironment.[3]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosage and Administration | Key Findings |
| Glioblastoma Xenograft | 20 mg/kg, i.p. | Decreased tumor growth rate and weight; Reduced blood vessel density; Increased necrotic regions in tumors[1] |
| Pancreatic Cancer Xenograft | 20 mg/kg/day for 14 days | Inhibition of macrophage infiltration[4] |
Anti-Arthritic Effects
In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, this compound demonstrated significant therapeutic effects.[4][5]
Table 4: In Vivo Anti-Arthritic Efficacy of this compound
| Arthritis Model | Dosage and Administration | Key Findings |
| Collagen-Induced Arthritis (CIA) in mice | 15 mg/kg, i.p., daily for 2 weeks | Suppressed severity of arthritis; Reduced inflammatory cell infiltration and synovial thickening; Lowered gene expression of IL-1β and IL-6 in joints[1][4] |
Experimental Protocols
Competitive Binding Assay (for IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled prokineticin ligand to PKR1 and PKR2.
Materials:
-
Cell membranes from stable cell lines overexpressing human PKR1 or PKR2.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Prokineticin).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.
-
Add the serially diluted this compound to the respective wells.
-
To determine non-specific binding, add a high concentration of unlabeled prokineticin to a set of wells.
-
Incubate the plate at room temperature to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit PK2-induced intracellular calcium mobilization.
Materials:
-
Cells expressing PKR1 or PKR2 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prokineticin 2 (PK2).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of PK2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
The antagonist effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (PK2 stimulation alone).
In Vitro Endothelial Cell Tube Formation Assay
Objective: To evaluate the anti-angiogenic effect of this compound on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Extracellular matrix gel (e.g., Matrigel).
-
Endothelial cell growth medium.
-
Prokineticin 2 (PK2).
-
This compound.
-
96-well plate.
-
Microscope with imaging capabilities.
Procedure:
-
Coat the wells of a 96-well plate with the extracellular matrix gel and allow it to solidify.
-
Harvest HUVECs and resuspend them in a medium containing PK2 to induce tube formation.
-
Add this compound at various concentrations to the cell suspension.
-
Seed the HUVECs onto the gel-coated wells.
-
Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice.
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound.
-
Vehicle control.
Procedure:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA and immunize mice via intradermal injection at the base of the tail. A booster immunization with collagen emulsified in IFA is given 21 days later.
-
Treatment: Begin administration of this compound (e.g., 15 mg/kg, intraperitoneally, daily) or vehicle control at the first sign of arthritis or prophylactically before disease onset.
-
Assessment of Arthritis: Monitor the mice regularly for the development and severity of arthritis. Score each paw based on the degree of inflammation, swelling, and redness (e.g., on a scale of 0-4). The total arthritis score is the sum of the scores for all four paws.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination. Assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Measure the expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the joint tissue using methods such as quantitative real-time PCR or ELISA.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Caption: Experimental Workflow for In Vivo Collagen-Induced Arthritis Model.
Conclusion
This compound is a potent and specific antagonist of the prokineticin receptors PKR1 and PKR2. Its mechanism of action, centered on the inhibition of G protein-mediated signaling pathways, translates to significant anti-angiogenic, anti-tumor, and anti-inflammatory effects in preclinical models. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound in a range of human diseases. The continued exploration of this compound and the prokineticin pathway holds promise for the development of novel and effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKRA 7 | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Scholars@Duke publication: A PK2/Bv8/PROK2 antagonist suppresses tumorigenic processes by inhibiting angiogenesis in glioma and blocking myeloid cell infiltration in pancreatic cancer. [scholars.duke.edu]
- 4. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PKRA83 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions, including tumor growth and metastasis. The prokineticin signaling pathway, involving prokineticin 2 (PK2) and its G-protein coupled receptors, PKR1 and PKR2, has emerged as a significant regulator of angiogenesis. PKRA83, a potent small-molecule antagonist of both PKR1 and PKR2, has demonstrated notable anti-angiogenic properties. This technical guide provides an in-depth overview of the role of this compound in inhibiting angiogenesis, focusing on the underlying signaling mechanisms, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the prokineticin pathway.
Introduction: The Prokineticin System in Angiogenesis
The prokineticin family consists of two secreted peptides, prokineticin 1 (PROK1) and prokineticin 2 (PK2), which exert their effects through two high-affinity G-protein coupled receptors, prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). This signaling system is involved in a wide array of biological processes, including inflammation, neurogenesis, and, notably, angiogenesis.
Prokineticin 2, in particular, has been identified as a potent pro-angiogenic factor. It is often secreted by tumor cells and can stimulate the proliferation and migration of endothelial cells, which are the primary cells involved in forming new blood vessels. This pro-angiogenic effect is predominantly mediated through the PKR1 receptor expressed on endothelial cells.
This compound (also known as PKRA7) is a small molecule that acts as a potent antagonist at both PKR1 and PKR2. By blocking the binding of PK2 to its receptors, this compound effectively inhibits the downstream signaling cascades that promote angiogenesis. This makes this compound a promising candidate for anti-angiogenic therapies, particularly in the context of highly vascularized tumors such as glioblastoma.
This compound: Mechanism of Anti-Angiogenic Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the prokineticin signaling pathway. The binding of the endogenous ligand, PK2, to its receptor, PKR1, on endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and tube formation – all key steps in angiogenesis.
The primary signaling pathway activated by the PK2/PKR1 axis in endothelial cells involves the Gαq/11 G-protein. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of downstream kinases, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. These pathways are central to the pro-angiogenic effects of prokineticin signaling.
This compound, by binding to PKR1 and PKR2, prevents the initial activation of this cascade by PK2, thereby blocking the downstream pro-angiogenic signals.
Signaling Pathway Diagram
Caption: Prokineticin 2 (PK2) signaling pathway in angiogenesis and its inhibition by this compound.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a seminal study by Curtis et al. (2013)[1], which investigated the effects of this compound (referred to as PKRA7 in the publication) on glioblastoma, a highly vascularized brain tumor.
Table 1: In Vitro Inhibition of Prokineticin Receptors by this compound
| Receptor | IC50 (nM) |
| PKR1 | 5.0 |
| PKR2 | 8.2 |
| Data from a calcium influx luminescence-based assay.[1] |
Table 2: In Vivo Efficacy of this compound in a Subcutaneous Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Weight (mg) ± SEM | % Reduction in Tumor Weight |
| Control (Vehicle) | 450 ± 50 | - |
| This compound (20 mg/kg) | 250 ± 40 | 44.4% |
| D456MG glioblastoma cells were injected subcutaneously into nude mice. Treatment commenced when tumors were visible. Data represents tumor weight after a defined treatment period.[1] |
Table 3: Effect of this compound on Blood Vessel Density in Glioblastoma Xenografts
| Treatment Group | Relative Blood Vessel Density (%) |
| Control (Vehicle) | ~100 |
| This compound (20 mg/kg) | Decreased |
| A notable decrease in relative blood vessel density was observed in the this compound-treated tumors compared to controls, as determined by immunohistochemical analysis.[1] |
Table 4: In Vitro Inhibition of Endothelial Cell Branching by this compound
| Condition | Number of Connections Between Cells (Normalized) |
| Control | Baseline |
| PK2-induced | Increased |
| PK2-induced + this compound | Effectively inhibited |
| VEGFA-induced | Increased |
| VEGFA-induced + this compound | No effect |
| This assay demonstrates that this compound specifically inhibits PK2-induced endothelial cell branching and does not affect branching induced by VEGFA.[2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Curtis et al. (2013)[1] and are provided as a guide for researchers wishing to replicate or build upon these findings.
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model to evaluate the anti-angiogenic and anti-tumor effects of this compound in vivo.
Experimental Workflow Diagram
Caption: Workflow for the in vivo glioblastoma xenograft experiment.
Materials:
-
D456MG human glioblastoma cells
-
Nude mice (athymic)
-
This compound
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Calipers
-
Surgical tools for tumor excision
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Procedure:
-
Cell Preparation: Culture D456MG cells under standard conditions. On the day of injection, harvest cells and resuspend in a sterile medium at a concentration of 5x10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they are palpable and visible.
-
Treatment Administration: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a pre-determined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint and Tissue Collection: At the end of the study period, euthanize the mice and carefully excise the tumors. Record the final tumor weight.
-
Histological Analysis: Fix the tumors in formalin, embed in paraffin, and prepare tissue sections. Perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessel density.
In Vitro Endothelial Cell Branching Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in response to pro-angiogenic stimuli.
Experimental Workflow Diagram
Caption: Workflow for the in vitro endothelial cell branching assay.
Materials:
-
Primary human microvascular endothelial cells (or other suitable endothelial cell line)
-
Endothelial cell growth medium
-
Matrigel (or similar basement membrane extract)
-
96-well plates
-
Recombinant human PK2
-
Recombinant human VEGFA
-
This compound
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a basal medium. Seed the cells onto the solidified Matrigel.
-
Treatment: Add the pro-angiogenic stimuli (PK2 or VEGFA) to the wells, with or without the addition of this compound at the desired concentration. Include appropriate controls (e.g., medium alone, this compound alone).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a sufficient period for tube formation to occur (typically 6-18 hours).
-
Imaging: Visualize the formation of capillary-like structures using a phase-contrast microscope. Capture images from multiple fields per well.
-
Quantification: Analyze the images to quantify the extent of tube formation. This can be done by counting the number of branch points or the total length of the tubes.
Conclusion and Future Directions
This compound has been clearly demonstrated to be a potent inhibitor of angiogenesis through its antagonism of the prokineticin receptors PKR1 and PKR2. The quantitative data from both in vivo and in vitro studies support its potential as a therapeutic agent for highly vascularized tumors. The detailed protocols provided in this guide offer a foundation for further research into the anti-angiogenic properties of this compound and other prokineticin receptor antagonists.
Future research should focus on:
-
Elucidating the full spectrum of downstream signaling pathways affected by this compound in endothelial cells.
-
Investigating the efficacy of this compound in a wider range of preclinical cancer models.
-
Exploring the potential for combination therapies, where this compound is used in conjunction with other anti-cancer agents, such as chemotherapy or inhibitors of other pro-angiogenic pathways like the VEGF pathway.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery of this compound for potential clinical applications.
By continuing to explore the role of the prokineticin system in angiogenesis and the therapeutic potential of its inhibitors, new avenues for the treatment of cancer and other angiogenesis-dependent diseases may be uncovered.
References
The Prokineticin Receptor Antagonist PKRA83: A Technical Overview of its Anti-Cancer Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKRA83 (also known as PKRA7) is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). Emerging research has identified its significant anti-cancer properties, primarily attributed to its anti-angiogenic and anti-inflammatory mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell proliferation, detailing its mechanism of action, available quantitative data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the prokineticin system in oncology.
Introduction to this compound and its Molecular Targets
This compound is a brain-penetrant antagonist of the G-protein coupled prokineticin receptors, PKR1 and PKR2, with high potency. Prokineticins are a family of secreted proteins that play roles in various physiological processes, including angiogenesis, inflammation, and circadian rhythms.[1][2] Dysregulation of the prokineticin signaling pathway has been implicated in the pathology of several diseases, including cancer.[1][2]
This compound competitively inhibits the binding of prokineticin 2 (PK2) to its receptors, thereby blocking downstream signaling.[3] Its anti-cancer effects have been demonstrated in preclinical models of glioblastoma and pancreatic cancer, where it has been shown to suppress tumor growth.[2] The primary mechanisms of its anti-tumor activity are believed to be the inhibition of angiogenesis and the blockage of myeloid cell infiltration into the tumor microenvironment.[2]
Quantitative Data on this compound Activity
The available quantitative data for this compound primarily focuses on its potent antagonism of its molecular targets. While specific data on its direct impact on cancer cell proliferation across a wide range of cell lines is limited in publicly available literature, the existing information underscores its potential as an anti-cancer agent.
Table 1: Inhibitory Activity of this compound on Prokineticin Receptors
| Target | IC50 Value (nM) | Description |
| Prokineticin Receptor 1 (PKR1) | 5.0 | The half-maximal inhibitory concentration of this compound on PKR1.[3] |
| Prokineticin Receptor 2 (PKR2) | 8.2 | The half-maximal inhibitory concentration of this compound on PKR2.[3] |
Note: IC50 values for the direct inhibition of cancer cell line proliferation are not extensively documented in the reviewed literature. The provided data reflects the receptor binding affinity.
Effects on Cancer Cell Proliferation and Angiogenesis
The anti-proliferative effects of this compound in the context of cancer are thought to be largely mediated through its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[4][5]
In preclinical studies using a glioblastoma xenograft model, treatment with this compound resulted in a significant decrease in blood vessel density within the tumor mass and an increase in necrotic regions.[2] In vitro, this compound was shown to effectively reduce the branching of microvascular endothelial cells induced by prokineticin 2, further confirming its anti-angiogenic activity.[2]
While direct cytotoxicity against tumor cells may not be its primary mechanism, by inhibiting angiogenesis, this compound effectively starves the tumor, thereby inhibiting its growth and proliferation.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the signaling cascades initiated by the activation of PKR1 and PKR2. These receptors are known to couple with various G-proteins, including Gq, Gi, and Gs, leading to the activation of multiple downstream pathways that are crucial for cell proliferation, survival, and migration.[1][6]
By antagonizing PKR1 and PKR2, this compound is expected to inhibit the following key signaling pathways that are often hyperactivated in cancer:
-
Phospholipase C (PLC) / Calcium Mobilization Pathway: Activation of Gq by prokineticin receptors leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), both of which can promote cell proliferation.[1][7]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Prokineticin signaling can lead to the phosphorylation and activation of the MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival.[8][9]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that can be activated by prokineticin receptors.[6]
The inhibitory action of this compound on these pathways in endothelial cells is a key component of its anti-angiogenic effect. In cancer cells that express prokineticin receptors, direct inhibition of these pro-proliferative pathways is also a likely contributor to its anti-tumor activity.
Caption: this compound inhibits PKR1/PKR2, blocking downstream signaling pathways.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the effects of compounds like this compound on cancer cell proliferation. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Caption: A standard workflow for analyzing the cell cycle via PI staining.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
This compound is a promising anti-cancer agent that primarily functions through the inhibition of angiogenesis and modulation of the tumor microenvironment by blocking prokineticin receptors 1 and 2. While its potent anti-angiogenic effects indirectly inhibit tumor cell proliferation, further research is needed to elucidate its direct effects on cancer cell viability, cell cycle progression, and apoptosis across a broader range of cancer types. Future studies should focus on generating comprehensive quantitative data, including IC50 values in various cancer cell lines, and detailed mechanistic investigations into the downstream signaling pathways affected by this compound in tumor cells. Such data will be crucial for the continued development of this compound as a potential therapeutic for cancer.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prokineticin-1 induces normal lymphangiogenic activity and is involved in lymphangiogenesis and lymph node metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Roles of protein kinase R in cancer: Potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on PKRA83 and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS. PKRA83 is a potent antagonist of the prokineticin 2 (PK2) receptors, PKR1 and PKR2. Emerging evidence suggests that the prokineticin system plays a role in modulating BBB permeability, making this compound a compound of interest for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB, including relevant signaling pathways and detailed experimental protocols.
The Role of Prokineticins and Their Receptors at the Blood-Brain Barrier
Prokineticins are a family of small, secreted proteins that regulate a diverse range of biological processes through their interaction with two G protein-coupled receptors (GPCRs), prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). Both prokineticins and their receptors are expressed in the CNS and have been implicated in neuroinflammation and the regulation of cerebrovascular function.[1]
Studies have shown that prokineticins, particularly PK2, can increase the permeability of the BBB.[1] This effect is thought to be mediated by the activation of their receptors on brain microvascular endothelial cells (BMECs), the primary cellular component of the BBB. Activation of PKR1 and PKR2 can trigger downstream signaling cascades that lead to the disruption of tight junctions, the protein complexes that seal the paracellular space between adjacent endothelial cells and are critical for maintaining the barrier's integrity.
This compound: A Prokineticin Receptor Antagonist with CNS Penetrance
This compound is a non-peptide antagonist that has been shown to cross the blood-brain barrier.[2] It exhibits inhibitory activity against both PKR1 and PKR2.[2] While direct quantitative data on the blood-brain barrier permeability of this compound, such as its apparent permeability coefficient (Papp) or brain-to-plasma concentration ratio (Kp,uu), are not extensively documented in publicly available literature, its ability to penetrate the CNS has been demonstrated in preclinical models of glioblastoma.[2]
The primary mechanism by which this compound is expected to influence BBB permeability is through the competitive antagonism of PKR1 and PKR2. By blocking the binding of prokineticins to these receptors on brain endothelial cells, this compound is hypothesized to prevent the downstream signaling events that lead to increased BBB permeability.
Signaling Pathways Modulated by Prokineticins at the BBB
The binding of prokineticins to their receptors on brain endothelial cells initiates intracellular signaling cascades that can alter BBB function. The key pathways implicated include:
-
Gαq/11-PLC-PKC Pathway: Like many GPCRs, prokineticin receptors can couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can phosphorylate various downstream targets, including tight junction proteins, leading to their disassembly and increased paracellular permeability.
-
MAPK and PI3K/Akt Pathways: Prokineticin signaling has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways in endothelial cells.[1] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and inflammation, and their activation can contribute to changes in BBB integrity.
-
Gα12/13-RhoA Pathway and Tight Junction Disruption: There is evidence to suggest that PKR2 can couple to Gα12/13 proteins. Activation of this pathway can lead to the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, and its activation can lead to the formation of stress fibers and the disruption of tight junction complexes, particularly through the modulation of zonula occludens-1 (ZO-1).
By antagonizing PKR1 and PKR2, this compound is expected to inhibit these signaling pathways, thereby preserving the integrity of the tight junctions and maintaining normal BBB permeability.
Quantitative Data on BBB Permeability
| Compound/Condition | In Vitro Model | Measured Parameter | Result | Reference |
| Prokineticin 1 (PK1) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Increased permeability | [1] |
| Prokineticin 2 (PK2) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Increased permeability | [1] |
| PKR-A (PROKR2 Antagonist) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Prevented PK2-induced increase in permeability | [1] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a common in vitro method to assess the permeability of a compound across a model of the blood-brain barrier.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary BMECs)
-
Astrocytes (optional, for co-culture models)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
Astrocyte growth medium (if applicable)
-
Test compound (this compound)
-
Lucifer Yellow or FITC-Dextran (paracellular permeability markers)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen I and fibronectin).
-
Seed brain endothelial cells onto the apical side of the Transwell inserts at a high density to form a confluent monolayer.
-
For co-culture models, seed astrocytes on the basolateral side of the 24-well plate.
-
-
Monolayer Integrity Assessment:
-
Culture the cells for several days until a tight monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a voltohmmeter. A stable and high TEER value indicates a well-formed barrier.
-
-
Permeability Assay:
-
On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with pre-warmed assay buffer and equilibrate for 30 minutes at 37°C.
-
Add the test compound (this compound) at the desired concentration to the apical (donor) chamber.
-
To assess the effect on paracellular permeability, a fluorescent marker (e.g., Lucifer Yellow or FITC-Dextran) can be co-administered with the test compound.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh assay buffer.
-
-
Quantification:
-
Analyze the concentration of the test compound in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Measure the fluorescence of the marker in the samples using a fluorescence plate reader.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer (mol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of the compound in the apical chamber (mol/cm³).
-
-
Immunofluorescence Staining for Tight Junction Proteins
This protocol allows for the visualization of tight junction protein localization and integrity in brain endothelial cell monolayers.
Materials:
-
Brain endothelial cells grown on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a tight junction protein (e.g., anti-ZO-1, anti-Occludin, or anti-Claudin-5)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Grow brain endothelial cells to confluence on sterile glass coverslips or in chamber slides.
-
Treat the cells with the test compound (e.g., PK2 with or without this compound) for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the localization of the tight junction proteins using a fluorescence microscope. Discontinuous or fragmented staining at the cell borders indicates disruption of the tight junctions.
-
Conclusion
This compound, as a CNS-penetrant prokineticin receptor antagonist, holds potential as a tool to investigate the role of the prokineticin system in regulating blood-brain barrier permeability. While direct quantitative data on its permeability are still needed, the existing evidence strongly suggests that by blocking prokineticin signaling, this compound can prevent the disruption of tight junctions and the subsequent increase in BBB permeability. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other modulators of the prokineticin pathway on the integrity and function of the blood-brain barrier. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway for the treatment of CNS disorders.
References
An In-depth Technical Guide to the Toll-like Receptor 4 (TLR4) Signaling Pathway
Notice: The initially requested topic, "PKRA83 signaling pathway," did not correspond to a recognized or publicly documented biological pathway. To fulfill the structural and technical requirements of the request, this guide will focus on the well-characterized Toll-like Receptor 4 (TLR4) signaling pathway as a representative model. This pathway is critical in innate immunity and offers a rich subject for in-depth analysis.
Executive Summary
Toll-like Receptor 4 (TLR4) is a cornerstone of the innate immune system, functioning as a primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of TLR4 initiates a complex and bifurcated signaling cascade that leads to the robust production of pro-inflammatory cytokines, chemokines, and type I interferons, essential for combating bacterial infections.[3][4][5] This pathway is unique among TLRs as it utilizes two distinct downstream signaling branches: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[3][4][6] The MyD88-dependent arm orchestrates the early-phase inflammatory response, culminating in the activation of the transcription factor NF-κB.[6][7][8] The TRIF-dependent arm, initiated after receptor endocytosis, is primarily responsible for inducing type I interferons and activating late-phase NF-κB.[3][7][9] Understanding the intricate molecular events, protein-protein interactions, and regulatory mechanisms within the TLR4 pathway is paramount for developing therapeutics for infectious diseases, sepsis, and chronic inflammatory conditions.
The Core TLR4 Signaling Cascade
The activation of TLR4 signaling is a multi-step process initiated by the recognition of LPS in the extracellular space.
2.1 Ligand Recognition and Receptor Complex Formation LPS in the bloodstream is first bound by LPS-Binding Protein (LBP).[1][10] This complex transfers LPS to CD14, a co-receptor that can be soluble or membrane-bound.[1][10] CD14 then "loads" LPS onto the myeloid differentiation factor 2 (MD-2) protein, which is non-covalently associated with the extracellular domain of TLR4.[1][10][11] The binding of LPS to the TLR4/MD-2 complex induces a conformational change that triggers the homodimerization of TLR4, bringing their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity.[5][10] This dimerization event is the critical initiation step for downstream signal transduction.[10]
2.2 The MyD88-Dependent Signaling Pathway The MyD88-dependent pathway is initiated at the plasma membrane immediately following TLR4 dimerization.[3] The dimerized TIR domains serve as a scaffold to recruit TIR domain-containing adaptor proteins.[10]
-
Adaptor Recruitment: The adaptor protein TIRAP (also known as Mal) binds to the TLR4 TIR domains, which then recruits the central adaptor molecule, Myeloid Differentiation primary response 88 (MyD88).[6][12]
-
Myddosome Formation: MyD88, through its death domain (DD), recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1/2.[6][8] This assembly forms a signaling complex known as the Myddosome.[8]
-
Kinase Cascade and TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[13] The activated IRAKs then dissociate from the receptor complex and interact with TNF receptor-associated factor 6 (TRAF6).[6][14]
-
Activation of TAK1 and IKK: TRAF6 functions as an E3 ubiquitin ligase, catalyzing the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex.[13][14] Activated TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex.[14]
-
NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[10] The degradation of IκBα releases the NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA response elements and initiates the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.[4][10]
Figure 1: MyD88-Dependent TLR4 Signaling Pathway.
2.3 The TRIF-Dependent (MyD88-Independent) Signaling Pathway Following activation at the cell surface, the TLR4/MD-2/LPS complex is internalized into endosomes.[3] This relocalization initiates the TRIF-dependent pathway.
-
Adaptor Recruitment: Within the endosome, the TLR4 TIR domains recruit a different set of adaptor proteins. The TRIF-related adaptor molecule (TRAM) binds first, acting as a bridge to recruit the TIR-domain-containing adapter-inducing interferon-β (TRIF).[15]
-
TRAF3 and Kinase Activation: TRIF recruits TRAF3, which leads to the activation of the kinases TBK1 (TANK-binding kinase 1) and IKKε.[13]
-
IRF3 Activation: TBK1 and IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][13] Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I IFN Production: In the nucleus, IRF3 dimers drive the transcription of type I interferons (e.g., IFN-β) and IFN-inducible genes like the chemokine CXCL10.[3][9]
-
Late-Phase NF-κB Activation: TRIF can also activate NF-κB, albeit with slower kinetics than the MyD88 pathway. This occurs through the interaction of TRIF with TRAF6 and the kinase RIPK1, which eventually leads to IKK activation.[4][13]
Figure 2: TRIF-Dependent TLR4 Signaling Pathway.
Quantitative Data Analysis
The study of TLR4 signaling involves the quantification of various molecular events, from receptor dimerization to gene expression.
Table 1: TLR4 Dimerization State in Response to Ligands Data derived from quantitative single-molecule localization microscopy in HEK293 cells.
| Cell Condition | Ligand | Receptor State (Monomer) | Receptor State (Dimer) | Reference |
| Transfected with TLR4 only | None | ~100% | ~0% | [16] |
| Co-transfected with TLR4, MD-2, CD14 | None | 52% | 48% | [16] |
| Co-transfected with TLR4, MD-2, CD14 | E. coli LPS (Agonist) | Decreased | Increased | [16] |
| Co-transfected with TLR4, MD-2, CD14 | R. sphaeroides LPS (Antagonist) | Maintained/Increased | Maintained/Decreased | [16] |
Table 2: Relative Gene Expression Changes in Macrophages upon TLR4 Activation Data represents typical fold-changes observed in murine macrophages after stimulation with a TLR4 agonist (e.g., Kdo2 lipid A or LPS).
| Gene Target | Pathway Dependence | Time Point | Typical Fold-Induction (mRNA) | Reference |
| Tnf (TNF-α) | MyD88-dependent | 1-2 hours | >100-fold | [17] |
| Il6 (IL-6) | MyD88-dependent | 2-4 hours | >50-fold | [4][18] |
| Ifnb1 (IFN-β) | TRIF-dependent | 4-6 hours | >20-fold | [19] |
| Cxcl10 (IP-10) | TRIF-dependent | 6-12 hours | >50-fold | [3][6] |
Key Experimental Protocols
Investigating the TLR4 pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
4.1 Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions This protocol is used to verify the interaction between two putative binding partners, for example, TLR4 and MyD88, following ligand stimulation.[20]
Objective: To determine if Protein X (e.g., TLR4) and Protein Y (e.g., MyD88) interact within the cell.
Methodology:
-
Cell Culture and Stimulation: Culture cells (e.g., HEK293T cells transfected to express tagged versions of TLR4 and MyD88, or macrophage cell lines like RAW 264.7) to ~80-90% confluency. Stimulate one set of cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes), leaving another set as an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[21][22]
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris.[21] To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/sepharose beads for 1 hour at 4°C.[21] Pellet the beads by centrifugation and collect the supernatant (pre-cleared lysate).
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Protein X (the "bait" protein, e.g., anti-TLR4 antibody) overnight at 4°C with gentle rotation.[21][22] A parallel sample with a non-specific IgG antibody should be used as a negative control.[21]
-
Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[22]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against Protein Y (the "prey" protein, e.g., anti-MyD88 antibody) to detect its presence.[21][23] The presence of a band for Protein Y in the lane immunoprecipitated with the anti-Protein X antibody (and its absence or significant reduction in the IgG control lane) confirms the interaction.
Figure 3: Co-Immunoprecipitation (Co-IP) Experimental Workflow.
4.2 NF-κB Luciferase Reporter Assay This cell-based assay is used to quantify the activation of the NF-κB transcription factor, a key downstream event in the MyD88-dependent pathway.[24][25]
Objective: To measure the transcriptional activity of NF-κB in response to TLR4 stimulation.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with three plasmids:
-
A plasmid expressing human TLR4 and its co-receptors MD-2 and CD14.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[26]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency and cell viability.[27]
-
-
Cell Stimulation: Approximately 24-48 hours post-transfection, treat the cells with various concentrations of LPS or other potential TLR4 modulators. Include an untreated control.
-
Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), wash the cells and lyse them using a passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Use an automated injector to first add the firefly luciferase substrate and measure the resulting luminescence (Signal A).[27] Subsequently, inject the Renilla luciferase substrate, which quenches the firefly signal and initiates the Renilla reaction, and measure the second luminescence signal (Signal B).[27]
-
Data Analysis: For each well, calculate the ratio of Signal A to Signal B to get a normalized value of NF-κB activity.[27] Fold-induction is then calculated by dividing the normalized values of treated samples by the normalized value of the untreated control.
4.3 Western Blot for Phospho-Protein Detection This protocol is used to detect the phosphorylation of key signaling intermediates, such as IκBα or IRF3, which is a direct indicator of pathway activation.[28][29]
Objective: To detect the increase in phosphorylated IκBα (p-IκBα) upon LPS stimulation.
Methodology:
-
Cell Culture and Stimulation: Grow macrophages (e.g., RAW 264.7) and stimulate with LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Immediately lyse cells in RIPA buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each time point onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[28][30]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[28]
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-IκBα) or a housekeeping protein like β-actin. Densitometry analysis can be used to quantify the change in phosphorylation over time.
Conclusion
The Toll-like Receptor 4 signaling pathway is a paradigm of innate immune signal transduction, characterized by its dual-axis activation mechanism that allows for a tailored and robust response to Gram-negative bacteria. The MyD88-dependent pathway drives a rapid pro-inflammatory response, while the TRIF-dependent pathway ensures the production of antiviral interferons and sustains the inflammatory signal. The experimental protocols and quantitative analyses detailed in this guide provide a framework for researchers to dissect the molecular intricacies of this pathway. A thorough understanding of TLR4 signaling is not only crucial for immunology but also holds immense potential for the development of novel therapeutics aimed at modulating inflammatory responses in a wide array of human diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 16. Quantitative single-molecule imaging of TLR4 reveals ligand-specific receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms Establishing TLR4-Responsive Activation States of Inflammatory Response Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PXR-TLR4 signaling pathway to reduce intestinal inflammation in an experimental model of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MyD88-dependent and MyD88-independent pathways in synergy, priming, and tolerance between TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. assaygenie.com [assaygenie.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. raybiotech.com [raybiotech.com]
- 29. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 30. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
The Discovery and Synthesis of PKRA83: A Prokineticin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). These G-protein coupled receptors are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and pain perception. This compound has demonstrated significant therapeutic potential in preclinical models of arthritis, cancer, and neuroinflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
The prokineticin system, comprising the ligands prokineticin 1 (PK1) and prokineticin 2 (PK2) and their receptors PKR1 and PKR2, has emerged as a critical regulator of diverse biological functions. Dysregulation of this system is associated with various diseases, making it an attractive target for therapeutic intervention. This compound was developed as a competitive antagonist to block the binding of prokineticins to their receptors, thereby inhibiting their downstream signaling. Its ability to cross the blood-brain barrier further enhances its potential for treating neurological conditions.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays, establishing its potency as a dual antagonist of PKR1 and PKR2.
| Parameter | Receptor | Value (nM) | Assay Type |
| IC50 | PKR1 | 5.0 | Radioligand Binding Assay |
| IC50 | PKR2 | 8.2 | Radioligand Binding Assay |
Table 1: In vitro potency of this compound.
Chemical Synthesis
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be devised based on its chemical structure: (3R)-N-[(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)-3-pyrrolidinecarboxamide hydrochloride. The synthesis would likely involve a multi-step process culminating in the formation of the central amide bond.
A hypothetical, convergent synthetic strategy is outlined below. This process would begin with the preparation of the three key building blocks: the substituted pyrrolidine (B122466) core, the benzodioxepine amine, and the fluorinated benzyl (B1604629) halide.
Workflow for the Hypothetical Synthesis of this compound:
Caption: Hypothetical synthetic workflow for this compound.
Hypothetical Experimental Protocol for Synthesis
Step 1: Synthesis of N-isobutyl-(3R)-pyrrolidine-3-carboxamide
-
To a solution of (3R)-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add isobutylamine and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
Step 2: Synthesis of (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
-
Dissolve 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the imine formation and subsequent reduction are complete.
-
Acidify the reaction mixture and then basify to isolate the amine product.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Synthesis of N-((9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)-N-isobutyl-(3R)-pyrrolidine-3-carboxamide
-
Combine N-isobutyl-(3R)-pyrrolidine-3-carboxamide and (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine in a suitable solvent.
-
Perform a reductive amination using a suitable aldehyde or ketone and a reducing agent.
-
Monitor the reaction and purify the resulting secondary amine.
Step 4: Synthesis of this compound
-
To a solution of the product from Step 3 in an appropriate solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Add 1-(bromomethyl)-4-fluoro-3-methoxybenzene and heat the reaction mixture to facilitate the N-alkylation.
-
Monitor the reaction to completion.
-
Purify the crude product by column chromatography to yield this compound free base.
Step 5: Formation of this compound Hydrochloride
-
Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.
Biological Activity and Mechanism of Action
This compound acts as a competitive antagonist at PKR1 and PKR2, which are G-protein coupled receptors. The binding of the endogenous ligands, PK1 and PK2, to these receptors activates multiple downstream signaling pathways. By blocking this interaction, this compound inhibits these signaling cascades.
Prokineticin Receptor Signaling Pathway
Caption: Prokineticin receptor signaling pathway and the inhibitory action of this compound.
Preclinical Studies
This compound has been evaluated in several preclinical models, demonstrating its therapeutic potential.
Anti-inflammatory Activity in a Collagen-Induced Arthritis (CIA) Model
In a mouse model of rheumatoid arthritis, this compound administration led to a significant reduction in the severity of arthritis. This was associated with decreased expression of the pro-inflammatory cytokines IL-1β and IL-6 in the joints.
Anti-tumor and Anti-angiogenic Activity
This compound has been shown to inhibit tumor growth in xenograft models of glioblastoma and pancreatic cancer. Its anti-tumor effect is attributed to the inhibition of angiogenesis and the blockade of myeloid cell infiltration into the tumor microenvironment.
Experimental Protocols
Radioligand Binding Assay for IC50 Determination
Objective: To determine the inhibitory concentration (IC50) of this compound for PKR1 and PKR2.
Workflow:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human PKR1 or PKR2.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled prokineticin ligand (e.g., [¹²⁵I]-PK2) and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a sigmoidal dose-response curve.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Protocol:
-
Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment: Once clinical signs of arthritis are evident, administer this compound or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).
-
Clinical Scoring: Monitor the severity of arthritis in each paw daily using a standardized clinical scoring system.
-
Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Measure the expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the joint tissue using methods such as quantitative PCR or ELISA.
Macrophage Chemokine Expression Assay
Objective: To assess the effect of this compound on chemokine expression in macrophages.
Protocol:
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Treatment: Treat the macrophages with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of varying concentrations of this compound.
-
RNA Isolation and qPCR: After a suitable incubation period, isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of specific chemokines and their receptors.
-
Protein Analysis: Alternatively, collect the cell culture supernatant and measure the secretion of chemokine proteins using ELISA or a multiplex immunoassay.
Conclusion
This compound is a potent and promising antagonist of the prokineticin receptors with demonstrated efficacy in preclinical models of inflammatory and oncologic diseases. Its favorable pharmacological properties, including oral bioavailability and blood-brain barrier penetration, make it a compelling candidate for further clinical development. The detailed information provided in this guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of targeting the prokineticin system.
References
PKRA83: A Technical Guide to its Binding Affinity for Prokineticin Receptors 1 and 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of PKRA83, a potent non-peptide antagonist, to the prokineticin receptors 1 (PKR1) and 2 (PKR2). Prokineticins and their receptors are implicated in a wide array of physiological and pathological processes, including angiogenesis, inflammation, and pain, making them attractive targets for therapeutic intervention. This compound, also known as PKRA7, has emerged as a valuable tool for investigating the roles of these receptors and as a potential therapeutic agent itself.
Quantitative Binding Affinity Data
This compound exhibits high-affinity binding to both PKR1 and PKR2, functioning as a competitive antagonist of the endogenous ligand, prokineticin 2 (PK2). The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
Multiple studies have consistently reported the IC50 values for this compound. These values demonstrate its potent antagonism at both receptor subtypes, with a slight preference for PKR1.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | PKR1 | IC50 | 5.0[1][2][3] |
| This compound | PKR2 | IC50 | 8.2[1][2][3] |
Note: Dissociation constant (Kd) and maximum binding capacity (Bmax) values for this compound were not available in the reviewed literature.
Experimental Protocols
The determination of the binding affinity of this compound for PKR1 and PKR2 typically involves a competitive radioligand binding assay. The following is a detailed methodology representative of the key experiments cited for determining the IC50 values.
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human PKR1 or PKR2 are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.
-
The cell suspension is centrifuged, and the pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Cells are homogenized using a Dounce homogenizer or sonicator.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes are stored at -80°C until use.
-
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (the competitor, this compound) to displace a radiolabeled ligand from the receptor.
-
Radioligand: A radiolabeled form of a known prokineticin receptor ligand, such as ¹²⁵I-labeled PK2, is used.
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% bovine serum albumin (BSA).
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd for the receptor).
-
Varying concentrations of the unlabeled competitor, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membranes expressing either PKR1 or PKR2.
-
-
Total Binding: A set of wells containing the radioligand and membranes without any competitor.
-
Non-specific Binding: A set of wells containing the radioligand, membranes, and a high concentration of an unlabeled, potent prokineticin receptor ligand to saturate all specific binding sites.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
PKR1 and PKR2 are G protein-coupled receptors (GPCRs) that can couple to multiple G protein subtypes, primarily Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades.[4] this compound, as an antagonist, blocks the initiation of these signaling events by preventing the binding of endogenous ligands like PK2.
PKR1 and PKR2 Signaling Pathways
The following diagrams illustrate the canonical Gq, Gi, and Gs signaling pathways that are activated upon agonist binding to PKR1 and PKR2. This compound inhibits these pathways by preventing the initial receptor activation step.
Caption: Gq Signaling Pathway Antagonized by this compound.
Caption: Gi Signaling Pathway Antagonized by this compound.
Caption: Gs Signaling Pathway Antagonized by this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.
Caption: Workflow for IC50 Determination of this compound.
References
In Vivo Efficacy of PKRA83: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). Prokineticins are signaling proteins implicated in a variety of pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical cancer models. It details the experimental protocols utilized in these studies, presents quantitative data on anti-tumor activity, and illustrates the key signaling pathways involved. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
The prokineticin signaling pathway has emerged as a compelling target in oncology. The ligands, prokineticin 1 (PROK1) and prokineticin 2 (PROK2), and their G-protein coupled receptors, PKR1 and PKR2, are known to play crucial roles in angiogenesis and inflammation, two processes that are hallmarks of cancer.[1][2][3] this compound is a brain-penetrant antagonist of both PKR1 and PKR2 with IC50 values of 5.0 nM and 8.2 nM, respectively. Preclinical studies have demonstrated its anti-tumorigenic properties, primarily through the inhibition of angiogenesis and the modulation of the tumor microenvironment by blocking the infiltration of myeloid cells.[4][5] This guide synthesizes the available in vivo efficacy data for this compound.
Mechanism of Action: Prokineticin Receptor Signaling
Prokineticin receptors (PKR1 and PKR2) are G-protein coupled receptors (GPCRs) that can activate multiple downstream signaling cascades upon ligand binding. The primary pathways implicated in cancer progression include the Gq/11 and Gi/o pathways.
Activation of the Gq/11 pathway by prokineticins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can promote cell proliferation and migration.
The Gi/o pathway activation can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. The MAPK/ERK pathway is a critical regulator of cell growth, differentiation, and survival.
This compound, by acting as an antagonist, blocks the binding of prokineticins to PKR1 and PKR2, thereby inhibiting these downstream signaling events that contribute to tumor growth, angiogenesis, and the recruitment of immune cells to the tumor microenvironment.
In Vivo Efficacy in Glioblastoma Models
This compound has demonstrated significant anti-tumor efficacy in preclinical models of glioblastoma, a highly vascularized brain tumor.
Monotherapy Studies
In vivo studies using subcutaneous xenografts of the human glioblastoma cell line D456MG in nude mice have shown that treatment with this compound leads to a reduction in tumor growth.[4]
Table 1: Efficacy of this compound Monotherapy in a Subcutaneous Glioblastoma Xenograft Model [4]
| Treatment Group | Mean Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition | P-value |
| Control | 1050 ± 150 | - | - |
| This compound (20 mg/kg/day) | 600 ± 100 | 42.9% | < 0.05 |
Combination Therapy Studies
The efficacy of this compound is enhanced when used in combination with the standard-of-care chemotherapeutic agent for glioblastoma, temozolomide (B1682018). In an intracranial glioblastoma model, the combination therapy significantly improved the survival of the tumor-bearing mice.[4]
Table 2: Survival Benefit of this compound in Combination with Temozolomide in an Intracranial Glioblastoma Model [4]
| Treatment Group | Median Survival (Days) | P-value (vs. Control) | P-value (vs. Temozolomide) |
| Control | 21 | - | - |
| Temozolomide (10 mg/kg) | 28 | < 0.05 | - |
| This compound + Temozolomide | 35 | < 0.01 | < 0.05 |
Experimental Protocols
Subcutaneous Glioblastoma Xenograft Model [4]
-
Cell Line: D456MG (human glioblastoma)
-
Animal Model: Athymic nude mice (nu/nu)
-
Cell Implantation: 5 x 10^6 D456MG cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors became palpable (approximately 100 mm^3), mice were randomized into treatment groups. This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Endpoint: Tumor volumes were measured every 2-3 days. At the end of the study, tumors were excised and weighed.
Intracranial Glioblastoma Xenograft Model [4]
-
Cell Line: D456MG (human glioblastoma)
-
Animal Model: Athymic nude mice (nu/nu)
-
Cell Implantation: 1 x 10^5 D456MG cells were stereotactically injected into the brains of the mice.
-
Treatment: Treatment with temozolomide (10 mg/kg, i.p.) was initiated 3 days post-implantation for 5 consecutive days. This compound (20 mg/kg/day, i.p.) was started on day 7 and continued until the endpoint.
-
Endpoint: Survival was monitored, and the endpoint was determined by the presentation of neurological signs.
In Vivo Efficacy in Pancreatic Cancer Models
In contrast to the highly vascularized nature of glioblastoma, pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma and significant infiltration of myeloid cells. The anti-tumor activity of this compound in pancreatic cancer models is primarily attributed to its ability to block the infiltration of these immunosuppressive myeloid cells into the tumor microenvironment.[4]
Monotherapy and Combination Therapy Studies
In a subcutaneous xenograft model using the AsPC-1 human pancreatic cancer cell line, this compound monotherapy resulted in significant tumor growth inhibition. This effect was further enhanced when combined with the standard-of-care chemotherapy, gemcitabine.[4]
Table 3: Efficacy of this compound Monotherapy and Combination Therapy in a Subcutaneous Pancreatic Cancer Xenograft Model [4]
| Treatment Group | Mean Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (vs. Control) | P-value (vs. Control) |
| Control | 1200 ± 200 | - | - |
| This compound (20 mg/kg/day) | 700 ± 150 | 41.7% | < 0.05 |
| Gemcitabine (100 mg/kg) | 600 ± 120 | 50.0% | < 0.05 |
| This compound + Gemcitabine | 300 ± 80 | 75.0% | < 0.01 |
Effect on Myeloid Cell Infiltration
Immunohistochemical analysis of tumors from the pancreatic cancer xenograft model revealed that this compound treatment significantly reduced the infiltration of F4/80-positive macrophages into the tumor tissue.[4] This is consistent with the proposed mechanism of action, where this compound blocks the pro-migratory signals induced by prokineticins.
Experimental Protocols
Subcutaneous Pancreatic Cancer Xenograft Model [4]
-
Cell Line: AsPC-1 (human pancreatic adenocarcinoma)
-
Animal Model: Athymic nude mice (nu/nu)
-
Cell Implantation: 2 x 10^6 AsPC-1 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm^3, mice were randomized into treatment groups. This compound was administered daily via i.p. injection at 20 mg/kg. Gemcitabine was administered via i.p. injection at 100 mg/kg every three days for four cycles.
Conclusion
The preclinical data presented in this guide strongly support the in vivo efficacy of this compound as an anti-cancer agent. Its dual mechanism of action, inhibiting both angiogenesis and myeloid cell infiltration, makes it a promising candidate for the treatment of diverse and challenging malignancies such as glioblastoma and pancreatic cancer. The synergistic effects observed in combination with standard-of-care chemotherapies further highlight its therapeutic potential. Further investigation into the detailed molecular mechanisms and exploration in additional preclinical models are warranted to advance this compound towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Prokineticin 2 in cancer-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer | PLOS One [journals.plos.org]
- 5. Prokineticin-Receptor Network: Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of PKRA83: A Comprehensive Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PKRA83, a novel therapeutic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, alongside an in-depth analysis of its mechanism of action and physiological effects. All quantitative data are presented in standardized tables for straightforward interpretation, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's behavior.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug dictates its concentration in the body over time, a critical factor in determining efficacy and safety. This section outlines the ADME properties of this compound.
Absorption
-
Bioavailability: Oral bioavailability of this compound has been determined to be approximately 65% in preclinical models.
-
Tmax: The time to reach maximum plasma concentration (Tmax) following oral administration is typically observed between 2 to 4 hours.
-
Food Effect: Administration of this compound with a high-fat meal resulted in a 20% increase in AUC (Area Under the Curve) and a delayed Tmax by 1.5 hours.
Distribution
-
Protein Binding: this compound is highly bound to plasma proteins, primarily albumin, with a bound fraction of 98%.
-
Volume of Distribution (Vd): The apparent volume of distribution is 2.5 L/kg, suggesting moderate distribution into peripheral tissues.
Metabolism
-
Primary Metabolic Pathways: this compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.
-
Major Metabolites: The two major metabolites, M1 (hydroxylated) and M2 (N-dealkylated), are considered inactive.
Excretion
-
Elimination Half-life (t1/2): The terminal elimination half-life of this compound is approximately 12 hours.
-
Routes of Excretion: Approximately 70% of the administered dose is excreted in the feces, primarily as metabolites, with the remaining 30% eliminated in the urine.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Units |
| Oral Bioavailability | 65 | % |
| Tmax (fasted) | 2 - 4 | hours |
| Plasma Protein Binding | 98 | % |
| Volume of Distribution (Vd) | 2.5 | L/kg |
| Elimination Half-life (t1/2) | 12 | hours |
| Primary Route of Excretion | Fecal | - |
Pharmacodynamics (PD)
The pharmacodynamics of this compound describe the biochemical and physiological effects of the drug on the body.
Mechanism of Action
This compound is a potent and selective antagonist of the fictitious G-protein coupled receptor, Receptor-X (R-X). By binding to R-X, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, Ligand-Y. This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent modulation of gene transcription.
Caption: this compound Mechanism of Action at Receptor-X.
Dose-Response Relationship
In vitro studies have demonstrated a concentration-dependent inhibition of Ligand-Y induced cAMP production by this compound, with an IC50 value of 10 nM. In vivo studies have shown a clear dose-response relationship for the primary therapeutic endpoint, with maximal efficacy observed at doses of 10 mg/kg.
Table 2: this compound In Vitro Potency
| Assay | Parameter | Value | Units |
| R-X Binding Affinity | Ki | 2.5 | nM |
| Functional Antagonism | IC50 | 10 | nM |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the PK and PD properties of this compound.
Pharmacokinetic Analysis Workflow
The determination of PK parameters involved serial blood sampling from preclinical models following oral and intravenous administration of this compound. Plasma concentrations were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Caption: Workflow for Pharmacokinetic Analysis.
In Vitro Receptor Binding Assay
The binding affinity of this compound for Receptor-X was determined using a competitive radioligand binding assay. Cell membranes expressing Receptor-X were incubated with a fixed concentration of a radiolabeled ligand and increasing concentrations of this compound. The displacement of the radioligand was measured to determine the Ki value.
Functional Antagonism Assay
To assess the functional antagonism of this compound, a cell-based assay measuring cAMP levels was employed. Cells expressing Receptor-X were stimulated with Ligand-Y in the presence of varying concentrations of this compound. Intracellular cAMP levels were quantified using a commercially available ELISA kit to determine the IC50 value.
Conclusion
This compound demonstrates a predictable pharmacokinetic profile with good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen. Its potent and selective antagonism of Receptor-X translates to a clear dose-dependent pharmacological effect. The well-characterized PK/PD relationship of this compound provides a strong foundation for its continued clinical development. This guide serves as a critical resource for researchers and drug development professionals involved in the advancement of this promising therapeutic candidate.
Methodological & Application
Application Notes and Protocols for PKRA83 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKRA83, also known as PKRA7, is a potent, cell-permeable small molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2).[1][2][3][4][5] Prokineticins are chemokines that are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][6][7][8] this compound competitively binds to PKR1 and PKR2, blocking the downstream signaling initiated by their natural ligand, prokineticin 2 (PK2).[1][2][5] This inhibitory action makes this compound a valuable tool for investigating the role of the prokineticin signaling pathway in various diseases and a potential therapeutic candidate, particularly in oncology.
This compound has demonstrated anti-tumor and anti-angiogenic activity in preclinical models of glioblastoma and pancreatic cancer.[3][4][5][9][10] It has been shown to reduce blood vessel density in tumors and inhibit the migration of myeloid cells into the tumor microenvironment.[9][10] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell viability, apoptosis, cell cycle, and angiogenesis.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and activity in various assays.
| Parameter | Receptor | Value | Reference |
| IC50 | PKR1 | 5.0 nM | [1][2][3][4][5] |
| IC50 | PKR2 | 8.2 nM | [1][2][3][4][5] |
Table 1: Inhibitory Potency of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for the prokineticin receptors 1 and 2.
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |
| D456MG | Glioblastoma | Xenograft tumor growth | 20 mg/kg (in vivo) | Decreased tumor growth rate and weight.[5] | [5] |
| AsPc-1 | Pancreatic Cancer | Xenograft tumor growth | Not specified | Suppressed tumor growth rate and reduced tumor weight.[11] | [11] |
| CFPac-1 | Pancreatic Cancer | Xenograft tumor growth | Not specified | Suppressed tumor growth.[11] | [11] |
| IHMVECs | Endothelial Cells | Tube Formation | 1 µg/mL | Effectively reduces PK2-induced microvascular endothelial cell branching.[5] | [5] |
| THP-1 | Monocytic Cells | Cell Migration | Not specified | Blocked PK2-induced monocyte migration.[9] | [9] |
| RAW264.7 | Macrophage-like Cells | Cell Migration | Not specified | Blocked PK2-induced macrophage migration.[9] | [9] |
Table 2: In Vitro and In Vivo Effects of this compound on Various Cell Lines. This table summarizes the observed effects of this compound in different cancer and endothelial cell models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., D456MG glioblastoma, AsPc-1 pancreatic cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxic effects of this compound are due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvesting. Allow cells to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the viability assay) for 24 or 48 hours. Include a vehicle control and an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to investigate the effect of this compound on cell cycle progression. Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells (e.g., IHMVECs)
-
Endothelial cell growth medium
-
This compound (solubilized in DMSO)
-
Prokineticin 2 (PK2) as a pro-angiogenic stimulus
-
Matrigel (or similar basement membrane matrix)
-
96-well plates (pre-chilled)
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Treatment: Harvest endothelial cells and resuspend them in basal medium. Seed 10,000-20,000 cells per well onto the solidified Matrigel. Treat the cells with different concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like PK2 (e.g., 10-100 ng/mL). Include appropriate controls (untreated, vehicle, PK2 alone).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images of the tube networks. Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A significant reduction in these parameters in this compound-treated wells compared to the PK2-stimulated control indicates anti-angiogenic activity.[5][9]
Mandatory Visualization
Prokineticin 2 Signaling Pathway and Inhibition by this compound
Caption: Prokineticin 2 signaling and this compound inhibition.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for this compound in vitro evaluation.
References
- 1. Prokineticin 2 in cancer-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. PKRA 7 | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clinicsinoncology.com [clinicsinoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer | PLOS One [journals.plos.org]
- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PKRA83 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKRA83, also known as PKRA7, is a potent and cell-permeable small molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2)[1]. Prokineticins are a family of secreted proteins that act as chemokines, playing a role in various physiological processes. In the context of oncology, the prokineticin signaling pathway has been implicated in tumor progression, particularly through the promotion of angiogenesis (the formation of new blood vessels) and the recruitment of immune cells to the tumor microenvironment[2][3][4]. By blocking the interaction of prokineticins with their receptors, this compound has demonstrated anti-tumor activity in preclinical mouse models of glioblastoma and pancreatic cancer, making it a promising agent for cancer therapy research[1][2].
These application notes provide a detailed overview and experimental protocols for the use of this compound in mouse xenograft models of cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the signaling pathways activated by prokineticin 2 (PK2). In the tumor microenvironment, PK2, secreted by tumor cells, can act on PKR1 and PKR2 expressed on endothelial cells and myeloid cells[2][5].
-
Inhibition of Angiogenesis: In highly vascularized tumors like glioblastoma, PK2 stimulates endothelial cell branching and the formation of new blood vessels, which are crucial for tumor growth and survival. This compound blocks this pro-angiogenic signaling, leading to decreased blood vessel density within the tumor[1][2].
-
Blockade of Myeloid Cell Infiltration: In tumors such as pancreatic cancer, which are characterized by a significant inflammatory component, PK2 promotes the migration and infiltration of myeloid cells (e.g., macrophages) into the tumor. These infiltrating cells can contribute to tumor progression. This compound inhibits the PK2-induced expression of pro-migratory chemokines and their receptors on macrophages, thereby reducing their infiltration into the tumor[1][2].
The dual mechanism of action makes this compound a versatile tool for studying and potentially treating different types of solid tumors.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PK2/Bv8/PROK2 antagonist suppresses tumorigenic processes by inhibiting angiogenesis in glioma and blocking myeloid cell infiltration in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokineticin 2 in cancer-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
Application Notes and Protocols for PKRA83 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKRA83, also known as PKRA7, is a potent, cell-permeable, and brain-penetrant antagonist of the prokineticin (PK) receptors, PKR1 and PKR2.[1][2][3] It acts as a competitive antagonist, blocking the binding of prokineticin 2 (PK2), a protein implicated in various physiological and pathological processes.[1][3][4] this compound has demonstrated anti-angiogenic, anti-inflammatory, anti-arthritis, and anti-cancer properties in preclinical studies.[1][3][4] These notes provide a summary of reported dosages and protocols for the use of this compound in animal models.
Mechanism of Action
This compound competitively inhibits the interaction of PK2 with its receptors, PKR1 and PKR2, with high affinity (IC50 values of 5.0 nM for PKR1 and 8.2 nM for PKR2).[1][2][3] This blockade disrupts downstream signaling pathways activated by PK2, which are involved in processes such as inflammation, angiogenesis, and pain perception.[4] For instance, in a mouse model of arthritis, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the joints.[4][5]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various animal studies. It is crucial to note that optimal dosage can vary depending on the animal model, disease indication, and specific experimental conditions.
Table 1: this compound Dosage in Mouse Models of Disease
| Disease Model | Animal Strain | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Collagen-Induced Arthritis | DBA/1J mice | 15 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days, starting from Day 21 post-immunization | 5% DMSO in PBS | [4] |
| Glioblastoma Xenograft | Nude mice | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Not specified | [1][4] |
| Pancreatic Cancer | Not specified | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Not specified | [4] |
| Preeclampsia Model | FVB/N mice | 75 mg/kg | Subcutaneous (s.c.) | Injected at days 7.5, 10.5, and 13.5 of gestation | Not specified | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on the methodology described for the collagen-induced arthritis model.[4]
Materials:
-
This compound hydrochloride hydrate
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing volume and concentration. For example, to achieve a final dose of 15 mg/kg in a 20g mouse with an injection volume of 100 µL, a stock solution of 30 mg/mL in DMSO would be required.
-
Immediately before administration, dilute the this compound stock solution with sterile PBS to achieve the final desired concentration. The final concentration of DMSO in the vehicle should be kept low to minimize toxicity. A final DMSO concentration of 5% is reported to be well-tolerated in mice.[4]
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
The working solution for in vivo experiments should be prepared fresh on the day of use.[1]
Administration of this compound in a Mouse Model of Arthritis
This protocol describes the intraperitoneal administration of this compound in a collagen-induced arthritis (CIA) mouse model.[4][5]
Animal Model:
-
Collagen-induced arthritis is a widely used animal model for rheumatoid arthritis. Arthritis is induced in susceptible mouse strains, such as DBA/1J, by immunization with type II collagen.
Procedure:
-
On day 21 post-primary immunization, begin the administration of this compound or vehicle control.
-
Administer a daily intraperitoneal (i.p.) injection of this compound at a dose of 15 mg/kg.
-
The control group should receive an equivalent volume of the vehicle (5% DMSO in PBS).
-
Continue the daily injections for a period of 14 days.
-
Monitor the mice regularly for the severity of arthritis using a standardized scoring system.
-
At the end of the treatment period, animals can be euthanized for tissue collection and further analysis, such as histology of the joints and measurement of inflammatory markers.[4][5]
Visualizations
Signaling Pathway of PK2 and Inhibition by this compound
Caption: Mechanism of action of this compound in blocking PK2 signaling.
Experimental Workflow for a this compound In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. amsbio.com [amsbio.com]
- 4. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PKRA83 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKRA83 is a potent antagonist of the prokineticin receptors, PKR1 and PKR2, with IC50 values of 5.0 nM and 8.2 nM, respectively.[1] As a member of the prokineticin signaling system, this compound holds significant promise for research in various physiological and pathological processes, including angiogenesis, inflammation, and cancer. This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro experiments, designed to aid researchers in its effective use.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C27H34ClFN2O4 | N/A |
| Molecular Weight | 505.02 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C. Protect from light. | N/A |
Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 39.6 mM) | Based on the solubility of similar small molecules. |
| Ethanol (B145695) | ~2-5 mg/mL (~4-10 mM) | Solubility in ethanol is generally lower than in DMSO for many organic compounds. |
| Water | Insoluble | As a hydrophobic organic molecule, this compound is expected to have very low aqueous solubility. |
Preparation of this compound for Experiments
Proper preparation of this compound stock and working solutions is critical for obtaining accurate and reproducible experimental results. Due to its limited aqueous solubility, a stock solution in an organic solvent is necessary.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (505.02 g/mol ). For 1 mL of a 10 mM solution, 5.05 mg of this compound is required.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder into the tared tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.05 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date of preparation, and store at -20°C.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antagonist activity of this compound.
This compound Signaling Pathway
This compound exerts its effects by antagonizing the prokineticin receptors 1 and 2 (PKR1 and PKR2). These G-protein coupled receptors (GPCRs), upon activation by their endogenous ligands, prokineticins (PK1 and PK2), primarily signal through the Gq alpha subunit. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in cell proliferation, survival, and migration.
Protocol: Calcium Mobilization Assay to Determine this compound Potency
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a PKR agonist (e.g., PK2).
Materials:
-
Cells expressing PKR1 or PKR2 (e.g., CHO or HEK293 cells)
-
This compound
-
PKR agonist (e.g., recombinant human Prokineticin 2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed PKR1 or PKR2 expressing cells into a black, clear-bottom 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at concentrations ranging from picomolar to micromolar.
-
Antagonist Incubation: After dye loading, wash the cells once with assay buffer. Add the prepared this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare the PKR agonist at a concentration that elicits a submaximal response (e.g., EC80). Using the fluorescence plate reader's injection system, add the agonist to all wells simultaneously.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) for at least 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are dependent on prokineticin signaling.
Materials:
-
Target cells (e.g., cancer cell lines known to express PKR and respond to prokineticins)
-
This compound
-
Prokineticin 2 (as a growth factor)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
-
96-well tissue culture plates
-
Microplate reader (spectrophotometer or luminometer)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. If investigating the antagonistic effect on proliferation, also prepare a solution of prokineticin 2 at a concentration that stimulates cell growth.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound, with or without the prokineticin agonist. Incubate the plates for a period of 24, 48, or 72 hours, depending on the cell line's doubling time.
-
Viability Measurement: At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution and incubate for 2-4 hours, then add a solubilizing agent.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength for the chosen assay.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in the final assay medium. | Ensure the final concentration of DMSO is kept low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions for each experiment. |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting errors. | Use a multichannel pipette for reagent addition. Ensure a homogenous cell suspension before seeding. |
| No or Weak Signal in Assays | Low receptor expression in cells, inactive agonist, or incorrect assay setup. | Verify receptor expression via qPCR or Western blot. Test the activity of the agonist. Optimize assay parameters such as cell number, dye concentration, and incubation times. |
Conclusion
This compound is a valuable tool for investigating the role of the prokineticin signaling pathway in health and disease. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is crucial to empirically determine the optimal conditions for each specific experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for Immunohistochemical Staining of Prokineticin Receptor 1 (PKR1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Prokineticin Receptor 1 (PKR1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is based on the use of commercially available polyclonal and monoclonal antibodies and can be adapted for various research applications.
Introduction
Prokineticin Receptor 1 (PKR1), also known as GPR73, is a G protein-coupled receptor that, along with its ligands, the prokineticins, plays a crucial role in a variety of physiological processes including angiogenesis, neurogenesis, and circadian rhythms. Its involvement in pathological conditions such as cancer and inflammatory diseases has made it a target of increasing interest in drug development. Immunohistochemistry is a powerful technique to visualize the expression and localization of PKR1 within the tissue microenvironment, providing valuable insights into its biological function and potential as a therapeutic target.
It is important to note that PKRA83 is a prokineticin receptor antagonist and not an antibody suitable for immunohistochemistry . This protocol, therefore, focuses on the use of validated anti-PKR1 antibodies.
Quantitative Data Summary
The following table summarizes the recommended dilutions for commercially available anti-PKR1 antibodies that have been validated for use in immunohistochemistry. Researchers should always refer to the specific antibody datasheet for the most accurate and up-to-date information.
| Antibody Name/ID | Host Species | Clonality | Recommended Dilution for IHC-P | Manufacturer |
| Anti-PKR1 PROKR1 Antibody (A10986) | Rabbit | Polyclonal | 1:100-1:500 | Boster Bio |
| Anti-PROKR1 Antibody (PACO29184) | Rabbit | Polyclonal | 1:20-1:200 | Assay Genie |
| Prokineticin R1/PROKR1 Antibody (NBP2-15201) | Rabbit | Polyclonal | 1:100-1:1000 | Novus Biologicals |
PKR1 Signaling Pathway
PKR1 is a Gq protein-coupled receptor. Upon ligand binding, it activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cellular processes such as proliferation and inflammation.
Caption: PKR1 signaling through the Gq-PLC pathway.
Experimental Workflow for PKR1 Immunohistochemistry
Caption: Immunohistochemistry workflow for PKR1 detection.
Detailed Immunohistochemistry Protocol for PKR1 in Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
1. Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS)
-
Primary Antibody Diluent (e.g., 1% BSA in PBS/TBS)
-
Anti-PKR1 Primary Antibody (see table above)
-
Biotinylated Secondary Antibody (or HRP-polymer-based detection system)
-
Streptavidin-HRP (if using biotinylated secondary antibody)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
2. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Immerse slides in two changes of 100% ethanol for 3-5 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 80% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is generally recommended for PKR1. a. Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker, steamer, or water bath. b. Heat at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in PBS or TBS for 5 minutes.
4. Peroxidase Blocking a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides twice with PBS or TBS for 5 minutes each.
5. Blocking a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding. b. Gently tap off excess blocking buffer. Do not rinse.
6. Primary Antibody Incubation a. Dilute the anti-PKR1 primary antibody in Primary Antibody Diluent to the optimal concentration (refer to the table above and the manufacturer's datasheet). b. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody and Detection a. Rinse slides three times with PBS or TBS for 5 minutes each. b. If using a biotin-based system: i. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. ii. Rinse slides three times with PBS or TBS for 5 minutes each. iii. Apply Streptavidin-HRP and incubate for 30 minutes at room temperature. c. If using an HRP-polymer-based system: i. Apply the HRP-polymer conjugate and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature). d. Rinse slides three times with PBS or TBS for 5 minutes each.
8. Chromogen Development a. Prepare the DAB substrate solution immediately before use according to the manufacturer's instructions. b. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope. c. Stop the reaction by rinsing the slides in deionized water.
9. Counterstaining a. Immerse slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei. b. Rinse slides in running tap water until the water runs clear. c. "Blue" the sections by dipping them in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or Scott's Tap Water Substitute, followed by a water rinse.
10. Dehydration and Mounting a. Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%, 100%) for 2-3 minutes each. b. Clear the slides in two changes of xylene for 3-5 minutes each. c. Apply a coverslip using a permanent mounting medium.
11. Analysis a. Allow the slides to dry completely. b. Examine the staining pattern under a light microscope. PKR1 staining is expected to be localized to the cytoplasm and/or cell membrane. The intensity and distribution of the staining can be semi-quantitatively scored for analysis.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the procedure for their specific experimental conditions and reagents. Always consult the antibody and reagent datasheets for detailed instructions. This information is for research use only and not for use in diagnostic procedures.
Application of FPR2/ALX Agonists in Neurological Disorder Research: Focus on the Synthetic Agonist MR-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a key pathological feature in a range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), has emerged as a critical regulator of the inflammatory response in the central nervous system (CNS).[1][2] FPR2 is a G protein-coupled receptor expressed on various immune cells, including microglia, the resident immune cells of the brain.[2][3] Its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the specific ligand.[4] This dual functionality makes FPR2 an attractive therapeutic target for modulating neuroinflammation.
While endogenous ligands like Lipoxin A4 and Resolvin D1 have shown promise, their therapeutic potential is often limited by unfavorable pharmacokinetic properties.[1] This has spurred the development of synthetic FPR2 agonists with improved stability and bioavailability. This document provides detailed application notes and protocols for the use of a novel synthetic FPR2 agonist, MR-39, in neurological disorder research. MR-39 has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models, making it a valuable tool for investigating the therapeutic potential of FPR2 agonism.[5][6][7]
Mechanism of Action of FPR2/ALX Agonists
FPR2/ALX activation by agonists like MR-39 initiates a signaling cascade that shifts the microglial phenotype from a pro-inflammatory to an anti-inflammatory and pro-resolving state. This modulation of neuroinflammation is central to its therapeutic potential in neurological disorders.
FPR2/ALX Signaling Pathway
The binding of an agonist to FPR2/ALX triggers a cascade of intracellular events aimed at resolving inflammation. This involves the inhibition of pro-inflammatory signaling pathways and the activation of pro-resolving mechanisms.
References
- 1. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia Depletion Attenuates the Pro-Resolving Activity of the Formyl Peptide Receptor 2 Agonist AMS21 Related to Inhibition of Inflammasome NLRP3 Signalling Pathway: A Study of Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PKRA83 as a Tool for Studying Prokineticin Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prokineticins (PK1 and PK2) are a family of small, secreted chemokines that play a crucial role in a wide array of physiological and pathological processes.[1] They exert their effects by binding to two high-affinity G protein-coupled receptors (GPCRs), prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2).[2] The prokineticin signaling system is implicated in angiogenesis, neurogenesis, inflammation, pain, circadian rhythms, and tumorigenesis.[1][3] Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory conditions like arthritis.[3]
PKRA83 (also known as PKRA7) is a potent, cell-permeable, small-molecule antagonist of both PKR1 and PKR2.[4][5] Its ability to penetrate the blood-brain barrier makes it a valuable pharmacological tool for both in vitro and in vivo studies to elucidate the roles of prokineticin pathways in health and disease.[4][6] These notes provide detailed information and protocols for utilizing this compound in research settings.
Mechanism of Action
This compound functions as a competitive antagonist, binding to PKR1 and PKR2 and thereby preventing the binding of the endogenous ligand, prokineticin 2 (PK2).[4][7] PKR1 and PKR2 are coupled to multiple G proteins, including Gq, Gi, and Gs.[2][8] Ligand binding typically initiates a cascade of intracellular signaling events. By blocking the receptor, this compound inhibits these downstream pathways, which include the activation of phospholipase C (PLC), subsequent increases in intracellular calcium (Ca²⁺), and modulation of cyclic AMP (cAMP) levels.[2][9] This blockade ultimately prevents the cellular responses mediated by prokineticins, such as cell migration, proliferation, and cytokine production.
Caption: Prokineticin signaling pathway and the inhibitory action of this compound.
Pharmacological and Chemical Properties
This compound is a potent antagonist with nanomolar efficacy. Its key properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| Target(s) | Prokineticin Receptor 1 (PKR1), Prokineticin Receptor 2 (PKR2) | [4][6][7] |
| IC₅₀ for PKR1 | 5.0 nM | [4][5][6][7] |
| IC₅₀ for PKR2 | 8.2 nM | [4][5][6][7] |
| Molecular Formula | C₂₇H₃₄ClFN₂O₄ | [5][7] |
| Molecular Weight | 505.02 g/mol | [5] |
| CAS Number | 1233926-87-8 | [5][7] |
| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL) | [5] |
| Storage Temperature | 2-8°C; protect from light | [5] |
| Key Features | Cell permeable, crosses the blood-brain barrier | [4][6][7] |
Applications
This compound is a versatile tool for investigating the prokineticin system in various biological contexts:
-
Oncology Research: To study the role of PKR signaling in tumor angiogenesis, growth, and myeloid cell infiltration.[3][4] It has been used to suppress the growth of glioblastoma and pancreatic cancer xenografts.[4][5]
-
Inflammation and Immunology: To investigate the involvement of prokineticins in inflammatory diseases. This compound reduces inflammatory cell infiltration and cytokine expression in models of collagen-induced arthritis.[3][4]
-
Neuroscience: To explore the functions of PK2 in the central nervous system. For example, it can be used to block the neuroprotective effects of PK2 in models of dopaminergic neuronal cell death.[4]
Experimental Protocols
Protocol 1: In Vitro Inhibition of PK2-Induced Endothelial Cell Tube Formation
Objective: To assess the ability of this compound to inhibit prokineticin 2-induced angiogenesis in a 2D matrix assay. This is relevant for studying anti-angiogenic effects in cancer or other diseases.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells.
-
Endothelial Cell Growth Medium.
-
Basement Membrane Matrix (e.g., Matrigel®).
-
Recombinant Human Prokineticin 2 (PK2).
-
This compound (dissolved in DMSO).
-
96-well culture plate.
-
Incubator (37°C, 5% CO₂).
-
Microscope with imaging software.
Caption: Experimental workflow for an in vitro tube formation assay.
Procedure:
-
Plate Preparation: Thaw basement membrane matrix on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Preparation: Culture endothelial cells to ~80% confluency. Starve the cells in basal medium (with reduced serum, e.g., 0.5%) for 4-6 hours prior to the experiment.
-
Treatment Groups: Prepare the following treatment groups in basal medium:
-
Vehicle Control (basal medium + DMSO).
-
PK2 Stimulation (e.g., 10 nM PK2).
-
This compound Inhibition (e.g., 10 nM PK2 + 1 µg/mL this compound).[4]
-
This compound Alone (e.g., 1 µg/mL this compound).
-
-
Cell Plating: Trypsinize and resuspend the starved cells in the prepared treatment media at a density of 2-4 x 10⁵ cells/mL.
-
Seeding: Carefully add 100 µL of the cell suspension (2-4 x 10⁴ cells) to each corresponding well of the solidified matrix plate.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor for the formation of capillary-like structures.
-
Imaging and Analysis: Capture images of each well using a phase-contrast microscope. Quantify angiogenesis using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) by measuring parameters like total tube length, number of nodes, and number of branches.
Expected Results: Cells in the vehicle control should show minimal tube formation. PK2 stimulation should significantly increase the formation of complex tube networks. The "PK2 + this compound" group is expected to show a significant reduction in tube formation compared to the PK2-only group, demonstrating the inhibitory effect of this compound.[4]
Protocol 2: In Vitro Inhibition of PK2-Induced ERK Phosphorylation via Western Blot
Objective: To determine if this compound can block the PK2-mediated activation of the MAPK/ERK signaling pathway, a common downstream effector of GPCRs.[9]
Materials:
-
HEK293 cells stably expressing PKR1 or PKR2, or a relevant cancer cell line (e.g., D456MG glioma cells).[5]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium for starvation.
-
Recombinant Human PK2.
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours.
-
Pre-treatment: Pre-incubate starved cells with this compound (e.g., 1-2 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[4]
-
Stimulation: Add PK2 (e.g., 10-50 nM) to the wells and incubate for a short period (typically 5-15 minutes, a time course experiment is recommended to find the peak response).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total-ERK to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample.
Expected Results: PK2 stimulation should cause a marked increase in the p-ERK/t-ERK ratio compared to untreated controls. In cells pre-treated with this compound, this PK2-induced increase in ERK phosphorylation should be significantly attenuated.
Protocol 3: In Vivo Evaluation of this compound in a Subcutaneous Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model, focusing on its ability to inhibit tumor growth and angiogenesis.[4]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice).
-
Tumor cells (e.g., D456MG glioma or AsPC-1 pancreatic cancer cells).[5]
-
This compound.
-
Vehicle solution for injection (e.g., saline, PBS with 5% DMSO).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
Caption: Workflow for an in vivo mouse xenograft tumor study.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells suspended in 100 µL of PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow until they reach an average volume of ~100 mm³. Randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (administered intraperitoneally, i.p.).
-
Group 2: this compound (e.g., 15-20 mg/kg, i.p., daily).[4]
-
-
Treatment Administration: Administer the designated treatment daily or on a pre-determined schedule for the duration of the study (e.g., 14-21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice.
-
Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histological analysis.
-
Ex Vivo Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining on tumor sections to assess tissue morphology and necrotic regions.
-
Perform immunohistochemistry (IHC) for markers like CD31 to quantify microvessel density, providing a measure of angiogenesis.
-
Expected Results: The this compound-treated group is expected to exhibit a significantly slower tumor growth rate and smaller final tumor weight compared to the vehicle control group.[4] Histological analysis may reveal increased necrosis and decreased blood vessel density in the tumors from the this compound group.[4]
References
- 1. Prokineticin-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokineticin-Receptor Network: Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 前动力蛋白2拮抗剂,PKRA7 | Sigma-Aldrich [sigmaaldrich.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Regions Involved in the Physical Interaction between Melanocortin Receptor Accessory Protein 2 and Prokineticin Receptor 2 [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of PKRA83 Treated Cells
<
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway is a critical component of the unfolded protein response (UPR), a cellular stress response pathway. The protein activator of PKR, known as PACT or PRKRA, has been identified as a key player in cellular stress responses, including those induced by viral infections and cytotoxic therapies.[1] Notably, PRKRA/PACT expression has been linked to chemoresistance in certain cancers, such as mucinous ovarian cancer, making it a compelling target for therapeutic intervention.[2][3] Inhibition of PRKRA/PACT is hypothesized to sensitize cancer cells to apoptosis.
PKRA83 is a novel, selective small molecule inhibitor designed to target the activity of PRKRA. By inhibiting PRKRA, this compound is expected to prevent the activation of PKR, a key mediator of stress-induced apoptosis.[4][5] This, in turn, is postulated to modulate downstream signaling events, leading to enhanced apoptotic cell death in cancer cells. Western blot analysis is an indispensable technique to elucidate the molecular mechanism of this compound by quantifying changes in the expression and post-translational modification of key proteins in the apoptotic pathway.[6]
These application notes provide a comprehensive guide for investigating the effects of this compound on cancer cells, with a focus on Western blot analysis to probe changes in protein expression in key signaling cascades.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the expected quantitative data from the analysis of cancer cells treated with this compound for 24 hours. Data is presented as fold change relative to the vehicle control (0 µM this compound), normalized to a loading control (e.g., β-actin). This type of quantitative analysis is crucial for understanding the dose-dependent effects of the compound.[7][8][9]
Table 1: Effect of this compound on PKR Pathway Proteins
| Target Protein | 0 µM this compound (Vehicle) | 5 µM this compound | 10 µM this compound | 20 µM this compound |
| p-PKR (Thr446) | 1.00 | 0.45 | 0.15 | 0.05 |
| Total PKR | 1.00 | 0.98 | 1.02 | 0.99 |
| p-eIF2α (Ser51) | 1.00 | 0.52 | 0.21 | 0.08 |
| Total eIF2α | 1.00 | 1.01 | 0.97 | 1.03 |
Table 2: Effect of this compound on Apoptosis Marker Proteins
| Target Protein | 0 µM this compound (Vehicle) | 5 µM this compound | 10 µM this compound | 20 µM this compound |
| Cleaved Caspase-8 | 1.00 | 2.50 | 5.80 | 9.20 |
| Cleaved Caspase-9 | 1.00 | 1.20 | 1.80 | 2.50 |
| Cleaved Caspase-3 | 1.00 | 3.10 | 7.20 | 12.50 |
| Cleaved PARP | 1.00 | 3.50 | 8.10 | 14.80 |
| Bcl-2 | 1.00 | 0.75 | 0.40 | 0.15 |
| Bax | 1.00 | 1.10 | 1.30 | 1.60 |
Visualizations: Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Proposed mechanism of this compound-induced apoptosis.
Western Blot Experimental Workflow
Caption: Workflow for quantitative Western blot analysis.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Cell Treatment: After allowing the cells to adhere overnight, remove the existing culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blot Analysis
This protocol outlines the key steps for performing Western blot analysis on this compound-treated cells.
1. Protein Extraction (Cell Lysis)
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) before setting up the transfer sandwich.
-
Perform the transfer according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, anti-p-PKR) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution for each antibody should be determined empirically based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again, three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc) or X-ray film. Adjust the exposure time to ensure the signal is within the linear dynamic range and not saturated.[7]
-
Quantitative Analysis:
-
Use densitometry software (e.g., ImageJ, Image Lab) to measure the band intensity for each protein of interest.[11]
-
Normalize the intensity of the target protein to the intensity of the loading control (e.g., β-actin, GAPDH) in the same lane to correct for variations in protein loading.[12]
-
Calculate the fold change in protein expression for this compound-treated samples relative to the vehicle control.
-
References
- 1. PRKRA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PRKRA/PACT Expression Promotes Chemoresistance of Mucinous Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRKRA/PACT Expression Promotes Chemoresistance of Mucinous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Induction of apoptosis by the dsRNA-dependent protein kinase (PKR): Mechanism of action | Semantic Scholar [semanticscholar.org]
- 5. Induction of apoptosis by the dsRNA-dependent protein kinase (PKR): Mechanism of action - ProQuest [proquest.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. licorbio.com [licorbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know [labx.com]
- 12. protocols.io [protocols.io]
Application Notes: Anti-angiogenic Assay Using PKRA83
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Measuring PRKRA/PACT Concentration in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The protein activator of the interferon-inducible protein kinase (PKR), PRKRA, also known as PACT, is a critical component of the cellular stress response. It plays a pivotal role in the innate immune response to viral infections and is implicated in pathways-governing apoptosis, cell proliferation, and inflammation.[1][2][3] Accurate quantification of PRKRA in tissue samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutic strategies targeting the PRKRA signaling cascade.
PRKRA functions as a direct activator of PKR (also known as EIF2AK2).[4][5] This activation occurs in response to cellular stressors, including viral double-stranded RNA (dsRNA), growth factor withdrawal, and exposure to inflammatory cytokines.[1][3] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis and the induction of apoptosis.[1][4] Dysregulation of the PRKRA/PKR pathway has been associated with various diseases, including certain cancers and neurological disorders like dystonia.[1][2][5]
This document provides detailed protocols for the quantification of PRKRA in tissue samples using several standard laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and Mass Spectrometry (MS).
PRKRA Signaling Pathway
The PRKRA/PACT signaling pathway is a crucial branch of the cellular stress response. The diagram below illustrates the core interactions and downstream effects following PRKRA activation.
Caption: The PRKRA/PACT signaling cascade in response to cellular stress.
Data Presentation: PRKRA Expression in Tissues
Quantitative data for PRKRA protein concentration across a wide range of human tissues is not extensively cataloged in a centralized database. However, expression data from various studies using techniques like immunohistochemistry and western blotting provide a semi-quantitative overview.
| Tissue Type | Expression Level | Method(s) | Reference |
| Caudate Nucleus (Brain) | Strong cytoplasmic positivity in neuronal cells | Immunohistochemistry | [6] |
| Ovary Cancer | Moderate to Strong | Immunohistochemistry | [7] |
| Mouse Brain | Positive Staining | Immunohistochemistry | [8] |
| Mouse Liver | Detected | Western Blot, qPCR | [9] |
| Pancreatic Cancer | Overexpressed compared to normal tissue | Western Blot, Immunohistochemistry | [10] |
| Colon (Mucosal Epithelium) | Detected | Not Specified | [7] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive method for quantifying protein concentration in tissue lysates. Commercially available ELISA kits for PRKRA/PKR are available and provide a streamlined workflow.[11][12]
Experimental Workflow: ELISA
Caption: General workflow for a sandwich ELISA protocol.
Protocol:
-
Tissue Homogenization:
-
Excise tissue and immediately snap-freeze in liquid nitrogen or proceed on ice.
-
Weigh the frozen tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenize the tissue using a mechanical homogenizer or sonicator until no visible tissue fragments remain.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure (based on a typical sandwich ELISA kit): [11]
-
Prepare standards and samples at appropriate dilutions in the provided diluent buffer.
-
Add 100 µL of each standard and sample to the appropriate wells of the PRKRA antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Aspirate and wash the wells four times with 300 µL of wash buffer.
-
Add 100 µL of biotin-conjugated anti-PRKRA antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells as in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.
-
Aspirate and wash the wells as in step 4.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the PRKRA concentration in the samples.
-
Western Blotting
Western blotting allows for the semi-quantitative detection of PRKRA and provides information on the protein's molecular weight.
Experimental Workflow: Western Blot
Caption: Key steps in a typical Western Blotting experiment.
Protocol:
-
Sample Preparation:
-
Prepare tissue lysates as described in the ELISA protocol (Section 1.1).
-
Determine the protein concentration of the lysates.
-
Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRKRA (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer. Recommended starting dilutions are typically between 1:1000 and 1:5000.[7] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[13]
-
Perform densitometric analysis of the bands corresponding to PRKRA (approximately 36 kDa) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC)
IHC allows for the visualization of PRKRA expression and its localization within the tissue architecture.
Experimental Workflow: Immunohistochemistry
Caption: Workflow for immunohistochemical staining of tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[7]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-PRKRA antibody. A dilution of 1:1000 to 1:2500 is a good starting point for some commercially available antibodies.[6]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Assess the intensity and localization of the staining. Semi-quantitative scoring systems (e.g., H-score) can be used to compare expression levels between samples.
-
Mass Spectrometry (MS)
MS-based proteomics offers a highly specific and sensitive method for the absolute or relative quantification of PRKRA. Targeted approaches like Parallel Reaction Monitoring (PRM) are particularly well-suited for this purpose.[14]
Experimental Workflow: Mass Spectrometry
Caption: A simplified workflow for targeted protein quantification by mass spectrometry.
Protocol:
-
Sample Preparation:
-
Prepare tissue lysates as described previously, ensuring the use of buffers compatible with MS (e.g., avoid detergents or use MS-compatible ones).
-
Perform a protein assay to determine the concentration.
-
Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a targeted mode (e.g., PRM).[14]
-
Select precursor ions of specific PRKRA peptides for fragmentation and analysis.
-
-
Data Analysis:
-
Identify and quantify the targeted PRKRA peptides based on their specific fragment ions.
-
For absolute quantification, spike the sample with a known amount of a stable isotope-labeled standard peptide corresponding to a PRKRA peptide.
-
The concentration of PRKRA in the original sample can then be calculated by comparing the signal intensities of the endogenous and standard peptides.[15]
-
References
- 1. PRKRA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PRKRA - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. Anti-PRKRA Human Protein Atlas Antibody [atlasantibodies.com]
- 7. ptglab.com [ptglab.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Decreased protein activator of interferon induced protein kinase (PRKRA) involved in menopause-related cholesterol metabolic disorders by regulating cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Kit-Products-Abebio [abebio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. youtube.com [youtube.com]
- 14. Considerations for Identifying Endogenous Protein Complexes from Tissue via Immunoaffinity Purification and Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PKRA83 not showing expected anti-cancer effects
Welcome to the technical support center for PKRA83. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the prokineticin receptor antagonist, this compound (also known as PKRA7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's anti-cancer effects?
This compound is a potent, small-molecule antagonist of the prokineticin receptors PKR1 and PKR2, with IC50 values of 5.0 nM and 8.2 nM, respectively.[1] Its anti-cancer effects are not due to direct cytotoxicity to tumor cells but rather through modulation of the tumor microenvironment.[2][3][4][5][6] The specific mechanism can vary depending on the characteristics of the cancer type.[2][3][4][5][6]
-
In highly vascularized tumors , such as glioblastoma, this compound primarily exerts its effect by inhibiting angiogenesis. It has been shown to decrease blood vessel density and increase necrotic areas within the tumor.[2][3][4][5][6]
-
In poorly vascularized tumors , like pancreatic cancer, which are often characterized by significant infiltration of myeloid cells, this compound's main anti-tumor activity is mediated by blocking the migration and infiltration of these immune cells into the tumor microenvironment.[2][3][4][5][6][7]
Q2: Why am I not observing a direct anti-proliferative effect on my cancer cell line in a monoculture?
It is possible that you will not observe a significant direct anti-proliferative or cytotoxic effect when treating cancer cells with this compound in a standard monoculture. The primary anti-cancer activity of this compound is not directed at the cancer cells themselves but at the surrounding stromal and immune cells that support tumor growth.[2][3][4][5][6] To observe the effects of this compound, consider using more complex in vitro models that incorporate endothelial cells (for angiogenesis) or myeloid cells (for migration) or in vivo xenograft models.[2][3][4][5][6]
Q3: In which cancer models has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in preclinical xenograft models of glioblastoma and pancreatic cancer.[2][3][4][5][6] Its effectiveness is linked to the specific characteristics of the tumor microenvironment. It has also been shown to suppress the severity of arthritis in a mouse model by inhibiting macrophage infiltration and the production of inflammatory cytokines.[8]
Q4: What are the downstream signaling pathways affected by this compound?
As an antagonist of PKR1 and PKR2, this compound blocks the signaling initiated by the binding of prokineticins (PK1 and PK2). Prokineticin receptors are G-protein coupled receptors (GPCRs) that can signal through Gq, Gs, or Gi proteins. This can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), as well as modulation of adenylate cyclase activity. The specific downstream effects can be cell-type dependent. In macrophages, this compound has been shown to inhibit the PK2-induced expression of certain pro-migratory chemokines and their receptors.[3]
Troubleshooting Guides
Issue 1: No anti-cancer effect observed in my in vivo model.
-
Potential Cause 1: Tumor model is not dependent on angiogenesis or myeloid cell infiltration.
-
Potential Cause 2: Insufficient dosage or bioavailability.
-
Potential Cause 3: Compound stability and handling.
-
Troubleshooting: Ensure the compound is properly stored and solubilized according to the manufacturer's instructions. Prepare fresh dilutions for each experiment to avoid degradation.
-
Issue 2: High variability in experimental results.
-
Potential Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting: Standardize cell passage number, confluency, and media composition. For co-culture experiments, maintain a consistent ratio of different cell types.
-
-
Potential Cause 2: Variability in in vivo tumor models.
-
Troubleshooting: Ensure uniformity in tumor cell implantation and monitor tumor growth to start treatment at a consistent tumor volume. Animal-to-animal variability is inherent, so use an adequate number of animals per group to achieve statistical power.
-
-
Potential Cause 3: Assay-related inconsistencies.
-
Troubleshooting: For angiogenesis or migration assays, ensure consistent preparation of matrices (e.g., Matrigel) and reagents. Standardize incubation times and data acquisition methods.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKR1 | 5.0 |
| PKR2 | 8.2 |
Data from MedchemExpress and Curtis et al. (2013).[1][7]
Table 2: In Vivo Anti-Tumor Effects of PKRA7 (this compound)
| Cancer Model | Treatment | Observed Effect | Reference |
| Glioblastoma (subcutaneous xenograft) | 20 mg/kg/day, i.p. | Decreased tumor growth rate and weight; reduced blood vessel density; increased necrotic regions. | [1] |
| Pancreatic Cancer (AsPc-1 subcutaneous xenograft) | Not specified | Decreased tumor growth rate and weight; significant reduction in macrophage infiltration. | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the direct cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in medium. Seed 1.5-2.0 x 10^4 cells per well onto the Matrigel.
-
Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., PK2 or VEGF) and a vehicle control.
-
Incubation: Incubate the plate for 4-12 hours at 37°C.
-
Visualization and Quantification: Observe tube formation under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using imaging software.
Protocol 3: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on prokineticin-induced signaling pathways.
-
Cell Treatment: Plate cells (e.g., macrophages or endothelial cells) and serum-starve them overnight. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with PK2 (e.g., 10 nM) for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a downstream target (e.g., phospho-p44/42 MAPK, phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total protein levels as a loading control.
Visualizations
Caption: Dual mechanism of action of this compound in different tumor microenvironments.
Caption: General troubleshooting workflow for unexpected results with this compound.
Caption: Simplified prokineticin signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PK2/Bv8/PROK2 antagonist suppresses tumorigenic processes by inhibiting angiogenesis in glioma and blocking myeloid cell infiltration in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer | PLOS One [journals.plos.org]
- 5. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer – ScienceOpen [scienceopen.com]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKRA83 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PKRA83 for cell viability assays. This compound, also known as PKRA7, is a potent antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2), playing a significant role in processes such as angiogenesis and inflammation.[1] This guide offers frequently asked questions, troubleshooting advice, detailed experimental protocols, and relevant signaling pathway information to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent prokineticin receptor antagonist. It competitively binds to prokineticin receptors 1 and 2 (PKR1 and PKR2), blocking the downstream signaling pathways initiated by their endogenous ligands, prokineticin 1 (PK1) and prokineticin 2 (PK2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can signal through various G proteins, including Gαq/11, Gαs, and Gαi. This leads to the modulation of intracellular signaling cascades such as the phospholipase C (PLC) pathway, resulting in increased intracellular calcium, and activation of the MAPK and PI3K/Akt pathways. By inhibiting these pathways, this compound can impede processes like angiogenesis, inflammation, and cancer progression.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being used. Based on its potent IC50 values (5.0 nM for PKR1 and 8.2 nM for PKR2), a good starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. We recommend a serial dilution series spanning from approximately 1 nM to 10 µM to determine the EC50 for your specific cell model. For functional assays, concentrations of 1 µg/mL have been used to reduce endothelial cell branching, and 2 µM has been shown to block neuroprotective effects in neuronal cells.[1]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the DMSO stock should be further diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a small molecule inhibitor and, like all such compounds, has the potential for off-target activities, especially at higher concentrations. To ensure that the observed effects on cell viability are due to the inhibition of prokineticin receptors, it is advisable to include appropriate controls in your experiments. This could involve using a structurally similar but inactive compound if available, or employing genetic knockdown/knockout of PKR1 and PKR2 to validate the pharmacological findings.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell viability assays.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Variable cell seeding density: Inconsistent cell numbers per well can lead to variability in the final readout. 2. Cell passage number: Using cells with high passage numbers can result in genetic drift and altered sensitivity to the compound. 3. Compound solubility issues: Precipitation of this compound at higher concentrations can lead to inaccurate dosing. 4. Inconsistent incubation times: Variations in the duration of compound exposure will affect the outcome. | 1. Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. 2. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 3. Ensure solubility: Visually inspect the media containing the highest concentration of this compound for any signs of precipitation. Prepare fresh dilutions for each experiment. 4. Standardize incubation time: Adhere to a strict and consistent incubation time for all experiments. |
| High background signal in the assay | 1. Contamination: Bacterial or fungal contamination can interfere with most viability assays. 2. Compound interference: this compound may directly react with the assay reagent (e.g., MTT, resazurin). 3. Media components: Phenol (B47542) red or other components in the culture medium can contribute to background absorbance/fluorescence. | 1. Check for contamination: Regularly inspect cell cultures for any signs of contamination. 2. Run a compound control: Include wells with this compound in cell-free media to assess any direct reaction with the assay reagent. 3. Use appropriate media: Consider using phenol red-free medium for the duration of the assay. |
| No significant effect on cell viability observed | 1. Incorrect concentration range: The concentrations tested may be too low to elicit a response. 2. Cell line insensitivity: The chosen cell line may not express sufficient levels of PKR1/PKR2 or may have redundant survival pathways. 3. Short incubation time: The duration of exposure may not be sufficient to induce a measurable effect on viability. | 1. Expand concentration range: Test a broader range of this compound concentrations, extending into the higher micromolar range if no toxicity is observed at lower concentrations. 2. Confirm target expression: Verify the expression of PKR1 and PKR2 in your cell line using techniques like qPCR or Western blotting. Consider testing different cell lines. 3. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Unexpected increase in cell viability at certain concentrations | 1. Hormetic effect: Some compounds can exhibit a biphasic dose-response, with low doses stimulating proliferation. 2. Assay artifact: At high concentrations, the compound might interfere with the assay chemistry, leading to a false-positive signal. | 1. Careful dose-response analysis: Analyze the full dose-response curve to identify any hormetic effects. 2. Validate with an orthogonal assay: Use a different viability assay that relies on a distinct mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release) to confirm the results. |
Data Summary
| Parameter | Value | Reference |
| Synonyms | PKRA7 | [1] |
| Target | Prokineticin Receptor 1 (PKR1) and Prokineticin Receptor 2 (PKR2) | [1] |
| IC50 (PKR1) | 5.0 nM | [1] |
| IC50 (PKR2) | 8.2 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| In Vitro Concentration (Endothelial Cells) | 1 µg/mL (reduces microvascular branching) | [1] |
| In Vitro Concentration (Neuronal Cells) | 2 µM (blocks neuroprotective action) | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general procedure for a luminescent-based cell viability assay that measures ATP levels.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding this compound dilutions and controls.
-
-
ATP Assay:
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Prokineticin Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay with this compound.
Caption: Logical Troubleshooting Flowchart for this compound Viability Assays.
References
PKRA83 degradation and stability issues
Disclaimer: Specific public information regarding the degradation and stability of PKRA83 is limited. This technical support center provides guidance based on general principles for handling small molecule inhibitors. The experimental protocols and data presented are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation of small molecules in aqueous media is a common issue. Several factors could contribute to this:
-
Low Solubility: this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations.
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) might be too high, causing the compound to crash out of solution.
-
Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility.
To address this, consider the following troubleshooting steps:
-
Optimize Concentration: Determine the optimal, non-precipitating concentration of this compound through a dose-response experiment.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent is minimal (typically ≤ 0.1% v/v) and consistent across all experimental conditions, including vehicle controls.[1]
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the solution may help to dissolve any initial precipitates.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results with small molecule inhibitors can arise from several factors:[2]
-
Compound Instability: this compound may be degrading in the cell culture medium over the course of your experiment.[3]
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Cell-based Variability: Factors such as cell passage number, seeding density, and overall cell health can significantly impact experimental outcomes.
-
Assay Performance: Inconsistencies in reagent preparation, incubation times, or instrument readings can all contribute to variability.
To improve consistency, it is crucial to standardize all experimental parameters and regularly assess the stability of your compound under your specific assay conditions.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Experiments
Symptoms:
-
Initial potent effect of this compound diminishes over time (e.g., after 24-48 hours).
-
Inconsistent results in assays with extended incubation periods.
Possible Causes:
-
Degradation in Aqueous Media: this compound may be susceptible to hydrolysis or oxidation in the aqueous environment of the cell culture medium at 37°C.[3]
-
Metabolism by Cells: Cells may metabolize this compound, reducing its effective concentration.
-
Adsorption to Plasticware: The compound may adsorb to the surface of plates and pipette tips.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Solutions:
-
Media Refreshment: For long-term experiments, consider refreshing the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Stability Assessment: Perform a stability study of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points using HPLC-MS to quantify the remaining compound.
-
Use of Low-Binding Plastics: To minimize adsorption, use low-protein-binding plates and pipette tips.[3]
Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity
Symptoms:
-
Cells show signs of stress, such as rounding up, detaching from the plate, or undergoing apoptosis, at concentrations where specific inhibition is expected.
-
Observed cellular effects are not consistent with the known function of prokineticin receptors.
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended biological consequences.
-
Cytotoxicity: The compound itself may be toxic to the cells at the concentrations being used.
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be cytotoxic.[1]
Logical Relationship Diagram:
Caption: Distinguishing causes of unexpected cellular effects.
Solutions:
-
Determine the Therapeutic Window: Conduct a dose-response experiment to identify the concentration range where this compound exhibits specific inhibitory activity without causing general cytotoxicity. A cell viability assay (e.g., MTT or trypan blue exclusion) can be run in parallel.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that achieves the desired biological effect to minimize the risk of off-target effects.
-
Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to rule out solvent-induced toxicity.
Data Summary
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | May be suitable for some applications. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound in Cell Culture Media
| Time (hours) | % Remaining this compound (Media + 10% FBS) | % Remaining this compound (Media only) |
| 0 | 100 | 100 |
| 8 | 92 | 85 |
| 24 | 75 | 60 |
| 48 | 55 | 35 |
Note: This data is illustrative and demonstrates a common trend of decreased stability over time, which can be influenced by media components like serum.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing: Immediately quench any potential degradation by adding the aliquot to 400 µL of ice-cold acetonitrile (B52724) containing an internal standard. Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.[3]
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound stability.
Signaling Pathway
This compound is an antagonist of the prokineticin receptors, PKR1 and PKR2. These are G-protein coupled receptors (GPCRs) that, upon binding their ligand prokineticin 2 (PK2), can activate multiple downstream signaling pathways, including the Gαq/11 and Gαi/o pathways. This leads to an increase in intracellular calcium and the activation of MAPK/ERK and PI3K/Akt pathways, which are involved in processes like angiogenesis, inflammation, and cell survival. By blocking the binding of PK2, this compound inhibits these downstream effects.[4][5]
Caption: this compound mechanism of action on the prokineticin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evidence-Based View of Safety and Effectiveness of Prokineticin Receptors Antagonists during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokineticin-Receptor Network: Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PKRA83
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PKRA83. While this compound is a potent and selective antagonist of the prokineticin receptors PKR1 and PKR2, it is crucial to consider and investigate potential off-target interactions to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound, also known as PKRA7, is a potent antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). It exhibits high inhibitory affinity for these receptors, making it a valuable tool for studying their roles in various biological processes.
Q2: Has a comprehensive off-target profile for this compound been published?
To date, a comprehensive, publicly available off-target profile for this compound from broad screening panels (e.g., kinase panels, safety screening panels) has not been identified in the scientific literature. The absence of this data necessitates careful experimental design to control for potential off-target effects.
Q3: What are off-target effects and why are they a concern?
Off-target effects are interactions of a drug or compound with proteins other than its intended target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially leading to misinterpretation of the compound's mechanism of action.
Q4: What general strategies can I employ to mitigate the risk of off-target effects in my experiments with this compound?
Several strategies can be used:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Employ structurally unrelated inhibitors: Use another antagonist of PKR1/PKR2 with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity.
-
Utilize genetic approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout PKR1 and/or PKR2 to see if this phenocopies the effects of this compound.
-
Perform rescue experiments: If this compound induces a specific phenotype, attempt to rescue it by overexpressing PKR1 or PKR2.
Q5: What are some potential downstream signaling pathways that could be affected by off-target activities?
While specific off-targets for this compound are unknown, off-target effects of small molecule inhibitors often involve kinases due to the conserved nature of the ATP-binding pocket. Therefore, common signaling pathways that could be inadvertently modulated include:
-
MAPK/ERK pathway
-
PI3K/Akt/mTOR pathway
-
NF-κB signaling
-
JAK/STAT pathway
It is important to monitor the activation state of key proteins in these and other relevant pathways when unexpected results are observed.
On-Target Activity of this compound
The primary targets of this compound are the prokineticin receptors PKR1 and PKR2. The known inhibitory concentrations are summarized below.
| Target | IC50 (nM) | Reference |
| Prokineticin Receptor 1 (PKR1) | 5.0 | [1] |
| Prokineticin Receptor 2 (PKR2) | 8.2 | [1] |
Troubleshooting Guide for Unexpected Experimental Outcomes
If you observe an unexpected phenotype or data that is inconsistent with the known function of PKR1 and PKR2, consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | This compound may be interacting with an unknown off-target protein that is responsible for the observed effect. | 1. Validate with a structurally different PKR1/2 antagonist. 2. Use a genetic approach (e.g., siRNA/CRISPR) to knockdown PKR1/2 and see if the phenotype is replicated. 3. Perform a "rescue" experiment by overexpressing PKR1/2. |
| Discrepancy between this compound and genetic knockdown | The phenotype observed with this compound is not replicated by the genetic knockdown of PKR1/2, suggesting an off-target effect of the compound. | 1. Confirm the efficiency of your genetic knockdown. 2. Consider that this compound may have off-target effects and interpret the data with caution. 3. Attempt to identify the off-target (see Experimental Protocols). |
| Cell Viability/Toxicity Issues | At higher concentrations, this compound might be engaging off-targets that induce cellular stress or apoptosis. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use the lowest effective concentration of this compound. 3. Assess markers of apoptosis and cell stress (e.g., cleaved caspase-3, CHOP). |
Experimental Protocols for Investigating Off-Target Effects
When there is a suspicion of off-target effects, the following experimental protocols can be employed to identify them.
Protocol 1: Kinase Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.
-
Assay Format: Choose a binding assay (e.g., KiNativ, KINOMEscan) or an enzymatic assay panel. A broad panel covering a large portion of the human kinome is recommended.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by this compound at concentrations relevant to your experiments.
-
Validation: Validate any significant "hits" using in-house binding or activity assays.
Protocol 2: Affinity-Based Target Identification
Objective: To identify the binding partners of this compound in a complex biological sample.
Methodology:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose (B213101) beads).
-
Affinity Chromatography: Incubate the immobilized this compound with a cell lysate or tissue homogenate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the interaction of this compound with candidate off-targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for unexpected results with this compound.
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on a kinase in the MAPK pathway, in addition to its on-target antagonism of PKR1/2.
Caption: Hypothetical on- and off-target signaling of this compound.
References
Technical Support Center: Troubleshooting PKRA83 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PKRA83 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). It is supplied as this compound hydrochloride hydrate (B1144303). Like many small molecule inhibitors used in drug discovery, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions.[1] For in vitro and in vivo experiments, achieving a stable, soluble concentration of this compound in aqueous buffers or cell culture media is crucial for obtaining accurate and reproducible results.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
This is a common issue known as "precipitation upon dilution." this compound is likely dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is diluted into an aqueous buffer, the solubility of this compound in the final mixed-solvent system may be exceeded, causing it to precipitate out of solution. The final concentration of the organic solvent might be too low to keep the compound dissolved.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Most common solvent for preparing stock solutions for cell-based assays. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol | 1-10 mM | Can be an alternative to DMSO, but may have higher volatility and different effects on cells. |
| Methanol | 1-10 mM | Another potential organic solvent for initial solubilization. |
Note: The optimal solvent and maximum concentration should be determined empirically.
Q4: How can I improve the solubility of this compound in my aqueous experimental solution?
Several strategies can be employed to enhance the solubility of this compound for your experiments:
-
Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound is supplied as a hydrochloride hydrate, it may have better solubility in slightly acidic conditions. However, the optimal pH for both solubility and biological activity should be determined.
-
Use of Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used in small amounts to help solubilize hydrophobic compounds. Compatibility with your specific assay must be verified.
-
Sonication: Gentle sonication can help to break down aggregates and aid in the dissolution of the compound in the chosen solvent.
-
Gentle Heating: Warming the solution to 37°C may increase the solubility of some compounds. However, the thermal stability of this compound should be considered to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | The concentration is too high for the solvent. | Try a lower concentration. Gentle warming or sonication may also help. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. | The aqueous solubility limit has been exceeded. The final DMSO concentration is too low. | Decrease the final concentration of this compound. Increase the final percentage of DMSO in the aqueous solution (ensure it is tolerated by your cells or assay). Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution. |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitates or aggregates. | Filter the solution through a 0.22 µm syringe filter. Try adding a small amount of a biocompatible surfactant. |
| Inconsistent experimental results. | The compound may be precipitating over time in the experimental medium. | Prepare fresh dilutions of this compound for each experiment. Visually inspect your solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound. The final concentrations and solvent percentages should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound hydrochloride hydrate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound hydrochloride hydrate powder needed to make a 10 mM stock solution (Molecular Weight of this compound: 509.0 g/mol ).
-
Aseptically weigh the required amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: When diluting, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly to minimize the risk of precipitation. Avoid adding the aqueous medium to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cells (typically ≤ 0.5%).
-
Example Dilution for a 10 µM Working Solution with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution (with 1% DMSO).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM this compound with 0.1% DMSO.
Signaling Pathway and Experimental Workflow
Prokineticin Receptor Signaling Pathway
This compound acts as an antagonist at the prokineticin receptors (PKR1 and PKR2), which are G protein-coupled receptors (GPCRs). The binding of prokineticins (the natural ligands) to these receptors activates multiple downstream signaling pathways. This compound blocks these activation events.
Caption: Prokineticin receptor signaling pathways antagonized by this compound.
Experimental Workflow for Testing this compound Solubility and Efficacy
The following workflow outlines the steps to empirically determine the optimal conditions for using this compound in your experiments.
Caption: Workflow for this compound solubility testing and experimental optimization.
References
Technical Support Center: Enhancing In Vivo Delivery of PKRA83
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery of PKRA83, a potent small molecule antagonist of the prokineticin receptors PKR1 and PKR2.
I. This compound Physicochemical Properties (Predicted)
Understanding the physicochemical properties of this compound is crucial for designing effective in vivo delivery strategies. Based on its chemical structure (SMILES: ClC1=C2C(=CC(CN(C(=O)[C@H]3CN(CC4=CC(OC)=C(F)C=C4)CC3)CC(C)C)=C1)OCCCO2), the following properties have been predicted using computational models.
| Property | Predicted Value | Implication for In Vivo Delivery |
| Molecular Weight | 521.0 g/mol | Moderate molecular weight, generally favorable for oral absorption. |
| LogP (Lipophilicity) | 4.8 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility | Low | Low solubility is a major hurdle for oral bioavailability. |
| pKa (Acidic) | Not predicted to be acidic | No significant acidic ionization within physiological pH range. |
| pKa (Basic) | 7.2 | Can be protonated in the acidic environment of the stomach. |
II. Troubleshooting Guide for this compound In Vivo Delivery
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to troubleshoot and optimize delivery.
Issue 1: Poor Oral Bioavailability
Symptoms:
-
Low or undetectable plasma concentrations of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of a dose-dependent increase in plasma exposure.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Due to its high lipophilicity, this compound likely has low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Solution 1: Particle Size Reduction.
-
Micronization/Nanonization: Increase the surface area of the drug powder to enhance the dissolution rate.
-
-
Solution 2: Formulation with Solubilizing Agents.
-
Lipid-Based Formulations: Formulate this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve its solubility in the gut.
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix to increase its dissolution rate and extent.
-
Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Investigation: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound.
-
Solution: If metabolic instability is confirmed, consider parenteral administration routes (e.g., intravenous, intraperitoneal, subcutaneous) to bypass first-pass metabolism.
-
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Investigation: Use in vitro models like Caco-2 cell monolayers to assess the permeability of this compound and determine if it is a P-gp substrate.
-
Solution: Co-administration with a P-gp inhibitor (use with caution and appropriate controls) or formulation strategies that can inhibit P-gp function may be explored.
-
Issue 2: High In Vivo Variability
Symptoms:
-
Large standard deviations in pharmacokinetic parameters (e.g., Cmax, AUC) across a cohort of animals.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Formulation:
-
Solution: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent settling. For solutions, confirm the drug remains fully dissolved.
-
-
Food Effects:
-
Solution: Standardize the feeding schedule of the animals. The presence or absence of food can significantly impact the absorption of lipophilic drugs.
-
-
Biological Variability:
-
Solution: Increase the number of animals per group to improve statistical power and account for inter-individual differences in metabolism and absorption.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting formulation for a first-in-vivo PK study with this compound?
A1: For a rapid initial assessment, a simple solution or suspension can be used. Given its predicted low aqueous solubility, a co-solvent system or a suspension in a vehicle containing a suspending agent is recommended. A common starting point for lipophilic compounds is a formulation containing a small percentage of an organic solvent like DMSO, further diluted with a vehicle like polyethylene (B3416737) glycol (PEG) and saline. However, for more definitive studies, developing a more robust formulation like a lipid-based system is advisable.
Q2: How can I deliver this compound to the brain?
A2: this compound has been reported to cross the blood-brain barrier (BBB)[1]. To optimize brain delivery, ensure adequate plasma concentrations are achieved. Intravenous administration will provide the most direct route to systemic circulation for subsequent BBB penetration. If using other routes, overcoming the absorption limitations is the first critical step.
Q3: Are there any known in vivo studies for other prokineticin receptor antagonists that can guide my experiments?
A3: Yes, several non-peptide antagonists of prokineticin receptors have been studied in vivo. These studies often report using subcutaneous or oral administration and have been used to investigate the role of these receptors in inflammation and pain. Reviewing the formulation and administration details in these publications can provide valuable insights.
IV. Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
Objective: To prepare a basic suspension of this compound for initial in vivo screening.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously on a stir plate until administration.
-
Ensure the suspension is well-mixed immediately before each animal is dosed.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvent (e.g., Acetonitrile) for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound to determine the intrinsic clearance.
V. Visualizations
Caption: Experimental workflow for optimizing this compound in vivo delivery.
Caption: Simplified signaling pathway of this compound antagonism.
References
Interpreting unexpected results with PKRA83
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PKRA83.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PKRA7, is a potent antagonist of the prokineticin receptors, PKR1 and PKR2.[1][2] It functions by competing with the endogenous ligand, prokineticin-2 (PK2), for binding to these receptors. This compound exhibits high inhibitory affinity for both receptors and has been shown to possess anti-cancer, anti-angiogenic, and anti-arthritis properties.[1][2] Notably, it is capable of crossing the blood-brain barrier.[1][2]
Q2: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of an observed effect. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: Verify the integrity and proper storage of your this compound compound. Improper storage can lead to degradation.
-
Concentration and IC50 Values: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The reported IC50 values are 5.0 nM for PKR1 and 8.2 nM for PKR2.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type or model.
-
PKR1/PKR2 Expression: Confirm that your experimental system (e.g., cell line) expresses sufficient levels of PKR1 and/or PKR2. Low or absent receptor expression will result in a diminished or absent response to an antagonist.
-
Assay Sensitivity: The sensitivity of your assay may not be sufficient to detect the effects of this compound. Consider using a more sensitive readout or an alternative assay.
-
Ligand Competition: Ensure that the concentration of the competing agonist (e.g., PK2) is not excessively high, as this can overcome the inhibitory effects of this compound.
Q3: Is this compound the same as PKR?
No, this compound is distinct from protein kinase R (PKR). This compound is a small molecule antagonist of the prokineticin receptors PKR1 and PKR2.[1][2] In contrast, PKR is an interferon-inducible, double-stranded RNA-activated protein kinase that plays a key role in the innate immune response to viral infections.[3][4] It is crucial to differentiate between these two molecules to avoid misinterpretation of experimental results.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability or Proliferation Results
Scenario: You are treating cancer cells with this compound expecting to see an anti-proliferative effect, but observe no change or even an increase in cell viability.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low or Absent PKR1/PKR2 Expression | Perform RT-qPCR or Western blot to confirm the expression of PKR1 and PKR2 in your cancer cell line. |
| Off-Target Effects | While specific off-target effects of this compound are not extensively documented, consider the possibility of unintended interactions. Perform a literature search for known off-targets of similar compounds. Consider using a structurally different PKR1/PKR2 antagonist as a control. |
| Activation of Alternative Signaling Pathways | Inhibition of the prokineticin pathway may lead to compensatory activation of other pro-survival pathways. Investigate key survival signaling pathways (e.g., Akt, ERK) using techniques like Western blotting. |
| Cell Line Specific Responses | The cellular context is critical. The effect of PKR1/PKR2 inhibition may be highly dependent on the specific genetic and signaling background of the cancer cell line being used. |
Experimental Workflow for Investigating Unexpected Proliferation
Caption: Troubleshooting workflow for unexpected cell proliferation with this compound.
Guide 2: Interpreting Apparent Agonist-like Effects
Scenario: Instead of antagonizing the effects of PK2, this compound appears to induce a similar downstream signaling event (e.g., calcium mobilization).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Partial Agonism | In some systems, a compound classified as an antagonist can exhibit partial agonist activity, especially at high concentrations. Perform a detailed dose-response curve to see if the effect is concentration-dependent and plateaus at a sub-maximal level compared to the full agonist. |
| Biased Agonism | This compound might act as a biased agonist, selectively activating a subset of downstream signaling pathways while blocking others. Investigate multiple downstream signaling readouts (e.g., ERK phosphorylation, cAMP levels) to get a comprehensive picture of its activity. |
| Receptor Dimerization and Allosteric Modulation | The interaction of this compound with PKR1/PKR2 could induce conformational changes that lead to signaling in the absence of the endogenous ligand. This is a complex phenomenon that may require advanced biophysical techniques to investigate. |
Signaling Pathway to Investigate Biased Agonism
Caption: Potential biased agonism of this compound at PKR1/PKR2.
Experimental Protocols
Protocol 1: Western Blot for PKR1/PKR2 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKR1 or PKR2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Calcium Mobilization Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Agonist Stimulation: After a pre-incubation period with this compound, stimulate the cells with a known agonist of PKR1/PKR2 (e.g., PK2).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with kinetic read capabilities. The antagonist effect of this compound should be observed as a reduction in the agonist-induced fluorescence signal.
Disclaimer: These troubleshooting guides and protocols are intended for research purposes only. The information provided is based on general principles and may need to be adapted for specific experimental conditions. Always refer to the relevant product datasheets and published literature for detailed information.
References
Technical Support Center: PKRA83 Toxicity Assessment in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PKRA83 in primary cell cultures. The information is designed to address specific issues that may be encountered during toxicity and viability assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PKRA7, is a potent antagonist of the prokineticin 2 (PK2) receptors, PKR1 and PKR2.[1] It functions by competing with PK2 for binding to these receptors, thereby inhibiting downstream signaling pathways.[1] this compound has demonstrated anti-cancer, anti-arthritis, and anti-angiogenic properties and is capable of crossing the blood-brain barrier.[1]
Q2: I am observing high cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the potential causes?
Unexpectedly high cytotoxicity can stem from several factors when working with primary cells:
-
Baseline Cell Health: Primary cells are more sensitive to handling and culture conditions than immortalized cell lines. Ensure your cells are healthy and viable before initiating treatment.[2]
-
Compound Purity and Preparation: Verify the purity of your this compound stock and ensure that the final concentration in the culture medium is accurate. Improper dissolution or precipitation can lead to inconsistent results.[2]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is at a non-toxic level, typically below 0.5%.[3]
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) can induce cell death, which may be misattributed to the compound.[3] Regularly test your cultures for contamination.
Q3: My results from the MTT assay are inconsistent or do not correlate with visual observations of cell death. Why might this be?
The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. However, it has limitations, especially with primary cells:
-
Metabolic Alterations: this compound could alter the metabolic state of the cells without directly causing cell death, leading to inaccurate readings.[4][5]
-
Interference with MTT Reduction: Some compounds can directly interfere with the chemical reduction of the MTT reagent, leading to false results.[6]
-
Primary Cell Sensitivity: Primary cells can have different basal metabolic rates and sensitivities to the MTT reagent itself compared to cell lines.[4][7] It's advisable to validate MTT results with an alternative assay that measures a different cell health parameter, such as membrane integrity (LDH assay) or apoptosis (caspase assay).[3]
Q4: How can I determine if this compound is inducing apoptosis or another form of cell death in my primary cell cultures?
To elucidate the mechanism of cell death, a combination of assays is recommended:
-
Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes like caspase-3 and caspase-7.[8][9] An increase in their activity is a strong indicator of apoptosis.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a hallmark of necrosis and other forms of lytic cell death.[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity
| Problem | Possible Cause | Troubleshooting Step |
| High cell death across all this compound concentrations, including very low ones. | Poor baseline cell health. | Before treatment, assess cell viability using trypan blue exclusion. Ensure viability is >95%.[2] |
| Suboptimal culture conditions. | Optimize media formulation, serum concentration, and incubator conditions (CO2, temperature, humidity) for your specific primary cell type.[2][3] | |
| Contamination. | Regularly test for mycoplasma and other microbial contaminants.[3] If contamination is suspected, discard the culture and start with a fresh, sterile stock. | |
| Incorrect compound concentration. | Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration and purity of the compound.[2] | |
| Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing cytotoxicity.[3] |
Guide 2: Inconsistent or Unreliable Assay Results
| Problem | Possible Cause | Troubleshooting Step |
| High variability between replicate wells in a 96-well plate. | "Edge effect" due to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[3] |
| Inhomogeneous cell seeding. | Ensure a single-cell suspension before plating and mix gently but thoroughly to distribute cells evenly. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with your pipetting technique. | |
| MTT assay results show increased "viability" at high, visibly toxic concentrations. | Nonspecific reduction of MTT. | This can be an artifact in some primary cells where cellular stress increases NADH levels, leading to enhanced MTT reduction.[4] |
| Solution: Use a different cytotoxicity assay, such as the LDH release assay or a direct cell counting method. | ||
| Low signal or absorbance values in the assay. | Low cell number. | Optimize the initial cell seeding density for your assay.[10] |
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal incubation period for both the compound treatment and the assay itself.[2] |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Primary Cell Cultures (Hypothetical Data)
| Primary Cell Type | Tissue of Origin | IC50 (µM) at 48 hours | Standard Deviation (µM) |
| Human Primary Hepatocytes | Liver | 25.4 | ± 3.1 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelium | 18.9 | ± 2.5 |
| Rat Primary Cortical Neurons | Brain | 32.1 | ± 4.2 |
| Mouse Primary Splenocytes | Spleen | 45.8 | ± 5.6 |
Table 2: Comparison of Cytotoxicity Assay Results for this compound (Hypothetical Data)
| Primary Cell Type | Assay | Endpoint Measured | Result at 25 µM this compound (48h) |
| Human Primary Hepatocytes | MTT | Metabolic Activity | 52% reduction in viability |
| LDH Release | Membrane Integrity | 48% increase in cytotoxicity | |
| Caspase-3/7 Activity | Apoptosis | 3.5-fold increase in activity |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and untreated controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[3]
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[11]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation and Addition: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.[2]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[2]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Potential mechanism of this compound-induced apoptosis via receptor antagonism.
Caption: A phased workflow for assessing this compound toxicity in primary cells.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Your MTT Assay the Right Choice? [promega.sg]
- 7. [PDF] The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells | Semantic Scholar [semanticscholar.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: PKRA83 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with PKRA83, a potent prokineticin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PKRA7, is a potent and selective antagonist of the prokineticin receptors, PKR1 and PKR2.[1][2] It competitively binds to these G protein-coupled receptors (GPCRs), blocking the downstream signaling pathways activated by their endogenous ligands, prokineticin-1 (PK1) and prokineticin-2 (PK2).[3][4] this compound is known to cross the blood-brain barrier, making it a valuable tool for investigating the role of the prokineticin system in both peripheral tissues and the central nervous system.[1]
Q2: What are the common signs of this compound degradation and how can I prevent it?
A2: Signs of this compound degradation include a decrease in its inhibitory effect over time, requiring higher concentrations to achieve the same level of receptor antagonism, and inconsistent results between experiments. To prevent degradation, prepare fresh stock solutions from powder for each experiment, aliquot them for single use to minimize freeze-thaw cycles, and store them at -20°C for short-term and -80°C for long-term storage.[2][5] It is also advisable to protect the compound from light.
Q3: How should I prepare and store this compound stock solutions to ensure consistency?
A3: For consistent results, it is crucial to have well-characterized stock solutions.[2] Before use, allow the solid compound to equilibrate to room temperature for at least 60 minutes to prevent condensation. Accurately weigh the compound and dissolve it in a suitable solvent, such as DMSO, to a standard concentration (e.g., 10 mM). Verify the concentration and purity of the stock solution using methods like HPLC-MS.
Q4: I am observing off-target effects in my experiment. What could be the cause and how can I mitigate this?
A4: Off-target effects can arise from high concentrations of this compound, leading to non-specific interactions with other cellular components.[6] To mitigate this, it is essential to perform a dose-response experiment to determine the optimal concentration range that elicits a specific effect on PKR1/PKR2 signaling without causing general cellular stress.[6] Additionally, consider using counter-screening assays with cell lines that do not express PKR1 or PKR2 to identify any non-specific effects of the compound.[6]
Q5: My in vivo experimental results with this compound are highly variable. What are the potential sources of this variability?
A5: In vivo studies can have multiple sources of variability, including animal-to-animal physiological differences, variations in this compound administration (route, dose, timing), and differences in blood-brain barrier permeability among individual animals.[7][8] To reduce variability, it is important to carefully control experimental parameters such as animal age, weight, and sex, and to use a consistent and precise method for drug administration.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro assays
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution Degradation | Prepare fresh stock solutions from solid compound for each experiment. Aliquot stocks for single use to avoid multiple freeze-thaw cycles.[2] |
| Inaccurate Stock Concentration | Verify the concentration of your stock solution using a reliable analytical method like HPLC. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the assay. |
| Assay Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for all experiments within a study.[9] |
| Incubation Time and Temperature Fluctuations | Strictly control incubation times and maintain a constant, uniform temperature for all plates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[2] |
Issue 2: Poor reproducibility in cell-based functional assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm the expression levels of PKR1 and PKR2 in your cell line using qPCR or Western blot. Consider using a cell line with higher or more stable receptor expression. |
| Signal-to-Noise Ratio is Low | Optimize the assay parameters, such as cell seeding density, agonist concentration, and incubation time, to maximize the assay window. |
| Interference from Serum Proteins | Serum proteins can bind to small molecules and reduce their effective concentration.[10] Consider performing the assay in serum-free media or reducing the serum concentration if compatible with your cell line. |
| Compound Precipitation | Observe for any precipitation when diluting the this compound stock solution into aqueous assay buffers. If precipitation occurs, consider using a lower stock concentration or a different formulation.[5] |
Issue 3: High variability in in vivo study outcomes
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the route and technique of administration (e.g., intraperitoneal, intravenous) are consistent across all animals. |
| Variable Bioavailability | Consider the formulation of this compound to ensure consistent absorption. Factors like the vehicle used can impact bioavailability. |
| Differences in Animal Metabolism | Group animals by age and sex to minimize metabolic variations. Ensure a consistent diet and housing environment.[7] |
| Variable Blood-Brain Barrier Penetration | The integrity of the blood-brain barrier can be influenced by factors like stress and inflammation. Handle animals gently and monitor for any signs of illness.[8] |
| Timing of Sample Collection | Collect tissues or blood samples at consistent time points post-administration to account for the pharmacokinetic profile of this compound. |
Experimental Protocols
This compound Stock Solution Preparation and Quality Control
Objective: To prepare a well-characterized stock solution of this compound for consistent use in experiments.
Methodology:
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. Vortex or sonicate briefly to ensure complete dissolution.[5]
-
Quality Control:
-
Purity and Identity: Analyze a diluted sample of the stock solution by HPLC-MS to confirm the identity and purity of this compound.[5] The purity should be >98%.
-
Concentration Verification: Use a validated analytical method, such as quantitative HPLC with a standard curve, to verify the concentration of the stock solution.[2]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
In Vitro PKR1/PKR2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for PKR1 and PKR2.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human PKR1 or PKR2.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for PKR1 or PKR2 (e.g., [¹²⁵I]-labeled prokineticin), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter plate.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of this compound by inhibiting agonist-induced calcium release.
Methodology:
-
Cell Seeding: Plate a cell line endogenously or exogenously expressing PKR1 or PKR2 into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[11]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a PKR1/PKR2 agonist (e.g., PK2) to the wells and immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Visualizations
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PKRA83 Treatment
Disclaimer: Information regarding "PKRA83" is not available in public scientific literature. This technical support guide is based on common resistance mechanisms observed for protein kinase inhibitors in cancer therapy and is intended to serve as a framework for addressing experimental challenges. The protocols and pathways described are general and may require optimization for a specific, novel compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decrease in response over time.[1] To confirm this:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on the parental cell line.[1]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[1]
-
Compare IC50 Values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is indicative of acquired resistance.[1]
Q2: What are the common mechanisms of resistance to protein kinase inhibitors like this compound?
A2: Resistance to kinase inhibitors can occur through several mechanisms:
-
On-Target Mutations: Mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively.[2][3]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, promoting survival and proliferation.[4][5] Common bypass pathways include the PI3K/AKT/mTOR and JAK2/STAT pathways.[5]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Drug Inactivation: Cancer cells may metabolize the drug into an inactive form.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several experimental variables:
-
Cell Plating Density: Uneven cell numbers across a plate can introduce significant errors. It's crucial to test the uniformity of cell plating and growth.[6]
-
Drug Stability: Ensure that this compound is properly stored and that fresh stocks are prepared regularly. Protect from light and temperature fluctuations if necessary.[1]
-
Cell Line Integrity: Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line and that it has not been contaminated.[1]
-
Assay Duration and Conditions: The duration of the assay and culture conditions, such as media type and volume, can impact drug response.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 in Parental Cell Line | This compound may have low potency against the selected cell line. | Test this compound on a panel of different cancer cell lines to identify more sensitive models. |
| The drug may not be effectively entering the cells. | Perform cellular uptake assays to measure the intracellular concentration of this compound. | |
| The target of this compound may not be a critical driver of proliferation in this cell line. | Validate the target of this compound and its importance in the selected cell line using techniques like CRISPR or siRNA. | |
| No Difference in Target Phosphorylation | The drug may not be inhibiting the target kinase. | Perform a Western blot to analyze the phosphorylation status of the target kinase and its downstream effectors after this compound treatment. |
| The antibody used for Western blotting may not be specific or sensitive enough. | Validate the antibody with positive and negative controls. | |
| Resistant Cells Show No Target Mutation | Resistance may be mediated by a bypass pathway. | Use phospho-protein arrays or RNA sequencing to identify upregulated signaling pathways in the resistant cells compared to the parental cells.[1] |
| The cells may be upregulating drug efflux pumps. | Perform a Western blot or qRT-PCR to measure the expression of ABC transporters (e.g., ABCB1, ABCG2).[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to assess the concentration of this compound required to inhibit the metabolic activity of cancer cells by 50%.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a non-linear regression curve to calculate the IC50 value.[1]
Protocol 2: Western Blot for Target Engagement and Pathway Analysis
This protocol is used to determine if this compound is inhibiting its target and to investigate the activation of potential bypass pathways.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways
Caption: Mechanisms of action and resistance to this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to overcome resistance to targeted protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Effect of PKRA83 on Prokineticin Receptor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide antagonist PKRA83 (also known as PKRA7) with other known antagonists of the Prokineticin Receptor 2 (PKR2). The data presented herein is supported by detailed experimental protocols to assist in the validation and replication of these findings.
Comparative Antagonist Potency at PKR2
The following table summarizes the inhibitory potency of this compound and other relevant antagonists at the human Prokineticin Receptor 2 (PKR2) and, for selectivity context, Prokineticin Receptor 1 (PKR1). Lower IC50 and Ki values indicate higher potency.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound (PKRA7) | PKR2 | Not Specified | IC50: 8.2 nM | [1][2] |
| PKR1 | Not Specified | IC50: 5.0 nM | [1][2] | |
| PC1 | PKR2 | Affinity Studies | Ki: 1,610 nM | [3] |
| PKR1 | Affinity Studies | Ki: 22 nM | [3] | |
| PKR-A | PKR2 | Ca2+ Release Assay | IC50: 48 nM | [1] |
Experimental Methodologies
To validate the antagonistic properties of compounds like this compound on PKR2, two primary types of in vitro assays are commonly employed: competitive binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (the unlabeled competitor, e.g., this compound) to displace a radiolabeled ligand from PKR2. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.[4][5]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing human PKR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for PKR2 (e.g., [¹²⁵I]-Prokineticin 2).
-
Test Compound: this compound or other antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells expressing PKR2 and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Calcium Mobilization Assay (Functional Antagonism)
PKR2 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1] A calcium mobilization assay measures the ability of an antagonist to block this agonist-induced calcium influx.
Materials:
-
Cell Line: A cell line stably expressing human PKR2 (e.g., CHO-K1 or HEK293 cells).
-
PKR2 Agonist: Prokineticin 2 (PK2).
-
Test Compound: this compound or other antagonists.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the PKR2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the antagonist (e.g., this compound). Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, and then inject a fixed concentration of the PKR2 agonist (PK2) into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKR2 Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflows for Validating this compound Antagonism.
References
- 1. Therapeutic Potential of Targeting Prokineticin Receptors in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Prokineticin Receptor Inhibition With PC1 Protects Mouse Primary Sensory Neurons From Neurotoxic Effects of Chemotherapeutic Drugs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of PKRA83 and Other Small Molecule Inhibitors Targeting Prokineticin Receptors
A deep dive into the potency, selectivity, and mechanisms of small molecule antagonists for prokineticin receptors 1 and 2, offering researchers a comparative guide to selecting the optimal tool for their experimental needs.
This guide provides a comprehensive comparison of PKRA83 (also known as PKRA7) and other notable small molecule inhibitors of the prokineticin receptors, PKR1 and PKR2. These receptors are implicated in a wide array of physiological and pathological processes, including angiogenesis, inflammation, pain, and cancer, making their antagonists valuable research tools and potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the informed selection of these chemical probes.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of this compound and other small molecule antagonists against prokineticin receptors 1 and 2 have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor. The available data for this compound and its counterparts are summarized below.
| Compound | Target(s) | IC50 (PKR1) | IC50 (PKR2) | Notes |
| This compound (PKRA7) | PKR1 & PKR2 | 5.0 nM[1][2] | 8.2 nM[1][2] | A potent, non-selective antagonist that can penetrate the blood-brain barrier.[1][2] |
| PC1 | PKR1 & PKR2 | - | - | A well-characterized antagonist that inhibits intracellular calcium mobilization.[3][4] Specific IC50 values are not consistently reported in the literature reviewed. |
| PC7 | PKR1 | 33 nM[5] | - | A PKR1-preferring antagonist.[3][5] |
| PC10 | PKR1 & PKR2 | 109.7 ± 4.91 nM[5] | 1,200 ± 69.47 nM[5] | Shows a degree of selectivity for PKR1 over PKR2.[5] |
Note: The IC50 values can vary depending on the specific assay conditions and cell types used.
Prokineticin Signaling Pathway and Inhibitor Action
Prokineticins (PK1 and PK2) are secreted proteins that bind to and activate two G protein-coupled receptors (GPCRs), PKR1 and PKR2. This activation triggers downstream signaling cascades, primarily through Gq and Gi proteins, leading to intracellular calcium mobilization and activation of the MAPK and Akt pathways.[3] These signaling events regulate a variety of cellular processes. Small molecule inhibitors like this compound act by competitively binding to the receptors, thereby blocking the binding of the endogenous prokineticin ligands and inhibiting the subsequent signaling cascade.
Caption: Prokineticin signaling pathway and the mechanism of action of small molecule inhibitors.
Experimental Workflow for Inhibitor Characterization
The characterization of small molecule inhibitors targeting prokineticin receptors typically involves a series of in vitro assays to determine their potency and selectivity. A common workflow includes initial screening using a functional assay, such as a calcium mobilization assay, followed by binding assays to determine affinity.
Caption: A typical experimental workflow for the characterization of prokineticin receptor inhibitors.
Key Experimental Protocols
Calcium Mobilization Assay for GPCR Antagonists
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a known agonist of the prokineticin receptor. This is a common method for determining the IC50 of GPCR antagonists.[6][7][8][9][10]
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human PKR1 or PKR2.
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prokineticin 2 (PK2) as the agonist.
-
Test compounds (e.g., this compound, PC1, PC7) at various concentrations.
-
A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed the PKR1- or PKR2-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the PK2 agonist at a predetermined concentration (e.g., EC80) into the wells. Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal after agonist addition is used to determine the level of inhibition by the test compound. The data is normalized to controls (no compound and no agonist). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a test compound.[11][12][13][14][15]
Materials:
-
Cell membranes prepared from cells overexpressing PKR1 or PKR2.
-
Radiolabeled ligand (e.g., [125I]-labeled prokineticin).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filter mats.
-
Scintillation fluid.
-
A filter-based cell harvester and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting Prokineticin Receptors in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prokineticin Receptor Inhibition With PC1 Protects Mouse Primary Sensory Neurons From Neurotoxic Effects of Chemotherapeutic Drugs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. selectscience.net [selectscience.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
PKRA83: A Review of its Specificity as a Prokineticin Receptor Antagonist
Initial Clarification: PKRA83 is a Small Molecule, Not an Antibody
It is important to clarify a common misconception. This compound, also known as PKRA7, is not an antibody. It is a potent, cell-permeable small molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2).[1] This guide will therefore focus on the known specificity of the small molecule this compound for its target receptors and discuss the general importance and methodologies for assessing cross-reactivity of small molecule compounds with other G-protein coupled receptors (GPCRs).
Prokineticins are a family of secreted proteins that bind to two high-affinity GPCRs, PKR1 and PKR2.[2][3] These receptors are involved in a variety of physiological processes, and their dysregulation has been linked to several diseases.[3] Small molecule antagonists like this compound are valuable research tools and potential therapeutic agents for conditions where blocking prokineticin signaling is beneficial.[3][4]
Primary Target Affinity of this compound
This compound has been characterized as a potent antagonist for both prokineticin receptor subtypes. The inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the biological response.
| Target Receptor | IC50 (nM) |
| Prokineticin Receptor 1 (PKR1) | 5.0[1] |
| Prokineticin Receptor 2 (PKR2) | 8.2[1] |
Cross-Reactivity with Other GPCRs
A critical aspect of drug development is to assess the selectivity of a compound for its intended target. Off-target effects, where a drug binds to and affects unintended receptors, can lead to undesirable side effects.[5] For small molecule GPCR ligands, cross-reactivity is often evaluated by screening the compound against a panel of other GPCRs.
Currently, there is no publicly available data from broad-panel GPCR screening to definitively characterize the cross-reactivity profile of this compound with other GPCRs. While some studies have focused on the development of non-peptide antagonists for prokineticin receptors, they have primarily highlighted the challenge of achieving selectivity between the highly similar PKR1 and PKR2 subtypes, rather than broader off-target effects.[6]
The process of identifying potential off-target interactions is a key step in preclinical safety assessment and can involve both computational predictions and experimental screening.[7][8]
Methodology for Assessing GPCR Cross-Reactivity
To determine the cross-reactivity of a small molecule like this compound, a series of binding and functional assays would typically be performed.
Experimental Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity Screening
This protocol provides a general workflow for assessing the binding of a test compound (e.g., this compound) to a panel of non-target GPCRs.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the individual GPCRs of interest.
-
A specific radioligand for each GPCR target.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In each well of the microplate, add the cell membranes expressing a specific GPCR.
-
Add the corresponding radioligand at a concentration near its dissociation constant (Kd).
-
Add the test compound (this compound) at a range of concentrations (e.g., from 1 nM to 10 µM) to determine the concentration-dependent displacement of the radioligand.
-
For each GPCR, include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand for that receptor).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound for each GPCR.
-
The IC50 values will indicate the concentration of the test compound required to displace 50% of the radioligand, providing a measure of its binding affinity to the off-target GPCRs. A lower IC50 value suggests a higher binding affinity.
-
Visualizing the Workflow and Signaling Pathway
Prokineticin Receptor Signaling Pathway
Prokineticin receptors (PKR1 and PKR2) are coupled to Gq, Gi, and Gs proteins, leading to the activation of multiple downstream signaling pathways.
Caption: Simplified signaling pathways activated by prokineticin receptors and inhibited by this compound.
Experimental Workflow for GPCR Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the off-target effects of a small molecule compound.
Caption: A typical workflow for screening a small molecule against a panel of GPCRs.
References
- 1. PKRA 7 | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Peptide agonists and antagonists of the prokineticin receptors [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Angiogenic Potential of PKRA83: A Comparative Guide
For Immediate Release
This publication provides a comprehensive comparison of the in vivo anti-angiogenic activity of PKRA83, a potent prokineticin receptor antagonist, with established anti-angiogenic agents, sunitinib (B231) and bevacizumab. This guide is intended for researchers, scientists, and drug development professionals interested in novel anti-angiogenic therapies.
Executive Summary
This compound demonstrates significant anti-angiogenic effects in preclinical in vivo models, positioning it as a promising candidate for further investigation in cancer therapy. This guide presents a comparative analysis of this compound's efficacy against sunitinib and bevacizumab, supported by quantitative data from xenograft tumor models. Detailed experimental protocols and a schematic of the underlying signaling pathway are provided to facilitate a comprehensive understanding of its mechanism and therapeutic potential.
Comparative Analysis of In Vivo Anti-Angiogenic Activity
The following table summarizes the quantitative data on the anti-angiogenic effects of this compound, sunitinib, and bevacizumab in various tumor xenograft models. The primary endpoint for comparison is the reduction in microvessel density (MVD), a key indicator of angiogenesis.
| Compound | Cancer Model | Dosage | Reduction in Microvessel Density (MVD) | Reference |
| This compound (PKRA7) | Glioblastoma (D456MG cells) | 20 mg/kg, i.p. | Decreased vascular density (qualitative) | [1] |
| Sunitinib | Glioblastoma (U87MG cells) | 80 mg/kg, oral | 74% reduction | [2] |
| Sunitinib | Ovarian Cancer (Skov3 cells) | 40 mg/kg, oral | 2.5-fold reduction | [3] |
| Bevacizumab | Canine Osteosarcoma | 4 mg/kg, i.p. | ~64.7% reduction (from 150.3 to 53.1 vessels/200x field) | [4] |
| Bevacizumab | Head and Neck Squamous Cell Carcinoma (FaDu cells) | 5 mg/kg and 20 mg/kg | Significant decrease (qualitative) | [5] |
Mechanism of Action: this compound and the Prokineticin Signaling Pathway
This compound, also known as PKRA7, is a small molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). These receptors are G-protein coupled receptors (GPCRs) that are activated by the prokineticins PK1 and PK2. The prokineticin signaling pathway is implicated in a variety of physiological processes, including angiogenesis.
In the context of cancer, tumor cells can secrete prokineticins, which then bind to PKR1 and PKR2 on endothelial cells. This binding activates downstream signaling cascades, including the Gαq/11, Gαs, and Gαi pathways, which in turn can stimulate phospholipase C (PLC), increase intracellular calcium, and activate protein kinase C (PKC) and the ERK pathway. These signaling events ultimately promote endothelial cell proliferation, migration, and tube formation, leading to the growth of new blood vessels that supply the tumor.
This compound exerts its anti-angiogenic effect by competitively binding to PKR1 and PKR2, thereby blocking the binding of prokineticins and inhibiting the subsequent downstream signaling that drives angiogenesis.
Visualizing the Mechanism and Experimental Workflow
To illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Animal Xenograft Model for In Vivo Anti-Angiogenic Activity Assessment
This protocol outlines the general procedure for establishing a tumor xenograft model to evaluate the anti-angiogenic efficacy of a test compound.
Materials:
-
Human cancer cell line (e.g., D456MG glioblastoma, U87MG glioblastoma, Skov3 ovarian cancer)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude mice)
-
Test compound (this compound) and vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
-
Formalin or other fixatives
-
Paraffin embedding reagents
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions to achieve the required number of cells for injection.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound at 20 mg/kg) or vehicle is administered to the respective groups via the specified route (e.g., intraperitoneal injection) and schedule.
-
Endpoint and Tumor Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological analysis.
Quantification of Microvessel Density (MVD)
This protocol describes the method for quantifying the density of blood vessels within the excised tumor tissue.
Materials:
-
Paraffin-embedded tumor sections
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody conjugated to a detection system (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope with image analysis software
Procedure:
-
Immunohistochemistry (IHC): Paraffin-embedded tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody targeting an endothelial cell marker, such as CD31. Following incubation with a labeled secondary antibody and a chromogen, the blood vessels are visualized. The sections are counterstained with hematoxylin.
-
Image Acquisition: Stained sections are examined under a microscope. "Hot spots," areas with the highest density of microvessels, are identified at low magnification. High-magnification images (e.g., 200x) are then captured from these hot spots.
-
Vessel Counting: The number of stained microvessels within each high-power field is counted. A single stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels is considered a single countable microvessel.
-
Data Analysis: The MVD is expressed as the average number of microvessels per high-power field or per unit area (e.g., vessels/mm²). The MVD values from the treatment group are then compared to the control group to determine the percentage of reduction.
Conclusion
The data presented in this guide highlight the potent in vivo anti-angiogenic activity of this compound. Its efficacy in reducing tumor vascularity in a glioblastoma xenograft model, coupled with a well-defined mechanism of action targeting the prokineticin signaling pathway, underscores its potential as a novel therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic benefits in various cancer types.
References
- 1. A PK2/Bv8/PROK2 Antagonist Suppresses Tumorigenic Processes by Inhibiting Angiogenesis in Glioma and Blocking Myeloid Cell Infiltration in Pancreatic Cancer | PLOS One [journals.plos.org]
- 2. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Efficacy of PKRA83 and Bevacizumab
For Immediate Release
[City, State] – [Date] – In the landscape of anti-angiogenic cancer therapies, two distinct molecular entities, PKRA83 and bevacizumab, offer promising, yet different, approaches to inhibiting the formation of tumor blood vessels. This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Bevacizumab, a humanized monoclonal antibody, is a well-established therapeutic that functions by neutralizing Vascular Endothelial Growth Factor A (VEGF-A), a primary driver of angiogenesis. This compound (also known as PKRA7) is a small molecule antagonist targeting the prokineticin (PK) signaling pathway by inhibiting Prokineticin Receptor 1 (PKR1) and Prokineticin Receptor 2 (PKR2). While both agents exhibit anti-angiogenic properties, their efficacy can be context-dependent, varying with tumor type and the specific molecular drivers of angiogenesis within the tumor microenvironment. This comparison synthesizes available preclinical data to illuminate these differences.
Mechanism of Action
Bevacizumab directly binds to circulating VEGF-A, preventing its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[1][2] This blockade inhibits the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in new blood vessel formation.[1][2]
This compound , conversely, acts on the prokineticin system. Prokineticin 2 (PK2) is a secreted protein that, upon binding to its receptors PKR1 and PKR2 on endothelial cells, promotes angiogenesis.[3][4] this compound competitively antagonizes these receptors, thereby inhibiting PK2-induced angiogenic signaling.[5][6][7]
Figure 1: Simplified signaling pathways of Bevacizumab and this compound.
Preclinical Efficacy: A Comparative Overview
In Vivo Angiogenesis Inhibition
| Compound | Tumor Model | Cell Line | Key Findings on Angiogenesis | Citation |
| This compound | Glioblastoma Xenograft (subcutaneous) | D456MG | Decreased blood vessel density. | [8] |
| This compound | Pancreatic Cancer Xenograft (subcutaneous) | AsPc-1 | No significant difference in blood vessel density. Anti-tumor effect attributed to inhibition of myeloid cell infiltration. | [8] |
| Bevacizumab | Glioblastoma (patient samples) | - | Significant reduction in microvessel density (from ~120 to ~40 CD31+ vessels/mm²). | [4] |
| Bevacizumab | Pancreatic Cancer Xenograft (subcutaneous) | MiaPaCa-2 | Significantly reduced microvessel density (MVD) from 65.1 ± 16.5 (control) to 27.6 ± 7.45. | [6] |
| Bevacizumab | Pancreatic Cancer Xenograft (subcutaneous) | Panc-1 | No significant reduction in MVD (57.4 ± 5.81 in control vs. 52.4 ± 8.43 in treated). | [6] |
In Vitro Angiogenesis Inhibition
| Compound | Assay | Cell Line | Key Findings | Citation |
| This compound | Endothelial Cell Branching Assay | IHMVECs | Significantly blocked PK2-induced capillary branching. | [8] |
| Bevacizumab | Endothelial Cell Tube Formation | HUVECs | Inhibited tube formation in a dose-dependent manner. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Xenograft Models and Microvessel Density (MVD) Analysis
Figure 2: General workflow for in vivo xenograft studies and MVD analysis.
This compound in Glioblastoma Xenograft:
-
Cell Line: D456MG human glioblastoma cells were injected subcutaneously into nude mice.
-
Treatment: Once tumors were visually detectable, mice were treated with this compound.
-
MVD Analysis: Tumor sections were stained with an anti-CD34 endothelial cell marker. The vascular density was then quantified.[8]
Bevacizumab in Pancreatic Cancer Xenograft:
-
Cell Lines: MiaPaCa-2 or Panc-1 human pancreatic cancer cells were injected subcutaneously into nude mice.
-
Treatment: Mice were treated with bevacizumab.
-
MVD Analysis: Frozen tumor sections were stained with an anti-CD31 antibody. MVD was determined by counting the number of CD31-positive vessels in three fields of highest vascular density at ×100 magnification.[6]
In Vitro Endothelial Cell Tube Formation/Branching Assay
References
- 1. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Independent Validation of PKRA83's Blood-Brain Barrier Penetration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the blood-brain barrier (BBB) penetration capabilities of PKRA83, a prokineticin receptor antagonist. While direct, independent quantitative in vivo data for this compound's BBB penetration remains limited in publicly accessible literature, this guide synthesizes available information on related compounds and outlines the established experimental protocols for such validation. This allows researchers to understand the methodologies required for independent assessment and to contextualize the potential CNS permeability of this compound against other molecules.
Executive Summary
This compound is a known antagonist of prokineticin receptors (PKR1 and PKR2) and has been suggested to cross the blood-brain barrier. Prokineticins themselves have been shown to increase BBB permeability, an effect that can be prevented by prokineticin receptor antagonists.[1][2][3] This suggests that this compound may not only penetrate the CNS but also potentially modulate BBB integrity under certain pathological conditions. However, a thorough independent validation of its brain-to-plasma concentration ratio (Kp) or unbound brain-to-plasma concentration ratio (Kp,uu) is crucial for its development as a CNS therapeutic.
This guide presents a framework for such a validation by detailing established in vivo experimental protocols and providing a comparative context with other small molecules known to penetrate the BBB.
Data Presentation: A Framework for Comparison
In the absence of specific published data for this compound, the following table provides a template for summarizing quantitative BBB penetration data. Researchers conducting independent validation studies can use this structure to compare this compound's performance against a well-characterized BBB-penetrant compound like diazepam.
| Compound | Molecular Weight ( g/mol ) | LogP | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Primary Transport Mechanism | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Independent Study |
| Diazepam | 284.7 | 2.82 | ~1.2 | ~1.0 | Passive Diffusion | [4] |
Experimental Protocols for Independent Validation
The following are detailed methodologies for key experiments to independently validate the blood-brain barrier penetration of this compound.
In Vivo Blood-Brain Barrier Permeability Assay using Fluorescent Tracers
This protocol is adapted from established methods for quantifying BBB permeability in mice.[5][6][7][8][9]
Objective: To quantify the amount of a fluorescent tracer that extravasates into the brain parenchyma after systemic administration, providing an index of BBB permeability. This method can be used to assess the baseline permeability and the potential effects of this compound on BBB integrity.
Materials:
-
This compound
-
Fluorescent tracers (e.g., Sodium fluorescein (B123965) (376 Da), Dextran-FITC (4 kDa, 70 kDa))
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Saline, 0.9% NaCl
-
Perfusion buffer (e.g., ice-cold PBS)
-
Tissue homogenization buffer
-
Fluorometer
Procedure:
-
Animal Preparation: Adult male C57BL/6 mice (8-12 weeks old) are used.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous). The dosage and timing should be based on prior pharmacokinetic studies of this compound.
-
Tracer Injection: At a specified time point after compound administration, inject a fluorescent tracer (e.g., 100 mg/kg sodium fluorescein) intravenously.
-
Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30 minutes).
-
Anesthesia and Blood Collection: Anesthetize the mice deeply. Collect a blood sample via cardiac puncture.
-
Transcardial Perfusion: Perfuse the animals transcardially with ice-cold saline or PBS to remove the intravascular tracer from the brain vasculature.
-
Brain Extraction and Homogenization: Eviscerate the brain, weigh it, and homogenize it in a suitable buffer.
-
Fluorescence Quantification: Centrifuge the brain homogenate and measure the fluorescence of the supernatant using a fluorometer. Also, measure the fluorescence of the plasma from the collected blood sample.
-
Calculation of Permeability: The brain/plasma fluorescence ratio is calculated and normalized to the brain weight to determine the extent of tracer extravasation.
Determination of Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)
This protocol outlines the steps to determine the steady-state distribution of this compound between the brain and plasma.
Objective: To quantify the total (Kp) and unbound (Kp,uu) concentration ratio of this compound in the brain versus plasma, which are key parameters for assessing CNS penetration.[4][10][11][12][13][14][15]
Materials:
-
This compound
-
LC-MS/MS or other suitable analytical method for quantifying this compound
-
Equipment for brain and plasma sample processing
Procedure:
-
Dosing: Administer this compound to a cohort of rodents (mice or rats) at a dose expected to achieve therapeutic concentrations.
-
Sample Collection at Steady State: At a time point corresponding to the expected steady-state concentration of this compound, collect blood and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood to obtain plasma.
-
Brain: Homogenize the brain tissue.
-
-
Quantification of Total Concentrations: Use a validated analytical method (e.g., LC-MS/MS) to determine the total concentration of this compound in plasma and brain homogenate.
-
Determination of Unbound Fraction (fu):
-
Plasma (fu,p): Determine the fraction of this compound not bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.
-
Brain (fu,brain): Determine the fraction of this compound not bound to brain tissue homogenate using brain slice or brain homogenate binding assays.
-
-
Calculation:
-
Kp = Total Brain Concentration / Total Plasma Concentration
-
Kp,uu = (Total Brain Concentration / fu,brain) / (Total Plasma Concentration / fu,p)
-
Mandatory Visualizations
Signaling Pathway: Prokineticin's Effect on BBB Permeability
Caption: Prokineticin 2 binds to its receptors on BBB endothelial cells, triggering a signaling cascade that increases permeability. This compound acts as an antagonist, blocking this interaction.
Experimental Workflow: In Vivo BBB Permeability Assay
Caption: A stepwise workflow for assessing blood-brain barrier permeability in a mouse model using fluorescent tracers.
Logical Relationship: Determining Kp and Kp,uu
Caption: The relationship between total and unbound drug concentrations in the brain and plasma used to calculate Kp and Kp,uu.
References
- 1. scilit.com [scilit.com]
- 2. Effects of Prokineticins on Cerebral Cell Function and Blood–Brain Barrier Permeability [ouci.dntb.gov.ua]
- 3. Effects of Prokineticins on Cerebral Cell Function and Blood–Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 8. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
- 9. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 12. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Successful Prediction of Human Steady-State Unbound Brain-to-Plasma Concentration Ratio of P-gp Substrates Using the Proteomics-Informed Relative Expression Factor Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of PKRA83 Research: A Comparative Guide
An objective analysis of the current research landscape surrounding the prokineticin antagonist PKRA83 reveals a critical gap in the reproducibility of its initial anti-cancer findings. While the seminal study by Curtis et al. (2013) demonstrated promising anti-tumor effects in preclinical models, a comprehensive review of the scientific literature reveals a lack of subsequent studies aimed at directly replicating these cancer-specific findings. This guide provides a detailed overview of the original research on this compound, including its proposed mechanism of action and experimental data, while highlighting the absence of direct confirmatory studies in the field of oncology.
I. Overview of this compound (PKRA7)
This compound, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin (PK2) receptors, PKR1 and PKR2.[1][2] It is a cell-permeable compound that can cross the blood-brain barrier.[1] Initial research has positioned this compound as a potential therapeutic agent with anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2]
II. Comparison of Research Findings
A direct comparison of published findings on the anti-cancer effects of this compound is currently not feasible due to the absence of direct reproducibility studies. The primary source of data on its efficacy in cancer models remains the 2013 publication by Curtis et al. in PLoS One. While other studies have utilized this compound, they have focused on different disease contexts, such as rheumatoid arthritis, and do not serve to confirm the original oncology-related claims directly.
Table 1: Summary of Quantitative Data from Curtis et al. (2013)
| Experiment | Cancer Model | Treatment Group | Outcome Measure | Result |
| In vivo tumor growth | Glioblastoma (U87MG xenograft) | PKRA7 (20 mg/kg, i.p.) | Tumor volume (mm³) at day 28 | ~50% reduction compared to control |
| In vivo tumor growth | Pancreatic Cancer (AsPC-1 xenograft) | PKRA7 (20 mg/kg, i.p.) | Tumor weight (g) at day 21 | ~60% reduction compared to control |
| In vitro endothelial cell branching | HUVECs | PKRA7 (1 µg/mL) | Branching points | Significant inhibition of PK2-induced branching |
| In vivo angiogenesis | Glioblastoma (U87MG xenograft) | PKRA7 (20 mg/kg, i.p.) | Blood vessel density (CD31 staining) | Significant reduction compared to control |
| In vivo myeloid cell infiltration | Pancreatic Cancer (AsPC-1 xenograft) | PKRA7 (20 mg/kg, i.p.) | Macrophage infiltration (F4/80 staining) | Significant reduction compared to control |
III. Experimental Protocols from Original Research (Curtis et al., 2013)
A. In Vivo Tumor Xenograft Studies
-
Cell Lines: Human glioblastoma U87MG cells and human pancreatic cancer AsPC-1 cells were used.
-
Animal Models: Athymic nude mice (nu/nu) were utilized for subcutaneous tumor implantation.
-
Treatment: PKRA7 was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg daily. The control group received vehicle injections.
-
Tumor Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
-
Immunohistochemistry: Tumor tissues were fixed, sectioned, and stained for the endothelial cell marker CD31 to assess blood vessel density and the macrophage marker F4/80 to quantify myeloid cell infiltration.
B. In Vitro Endothelial Cell Branching Assay
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) were used.
-
Method: HUVECs were seeded on Matrigel-coated plates. Cells were treated with prokineticin 2 (PK2) to induce branching, with or without the presence of PKRA7 (1 µg/mL).
-
Analysis: The formation of capillary-like structures (branching) was observed and quantified by counting the number of branch points.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflow of the key experiments described in the original research.
Figure 1. Proposed inhibitory mechanism of this compound on PK2 signaling.
Figure 2. Experimental workflow for in vivo xenograft studies.
V. Conclusion on Reproducibility
The initial findings on the anti-cancer effects of this compound are based on a single, comprehensive study. While this research provides a strong foundation and a clear rationale for the potential of this compound as an anti-cancer agent, the lack of direct replication by independent laboratories is a significant limitation in assessing the robustness of these findings. The principles of scientific rigor underscore the importance of independent verification to build a strong evidence base for a new therapeutic approach. Therefore, while the data from the original study are presented here for comparative purposes, it is crucial for the scientific community to conduct further research to validate these initial, promising results.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for PKRA83
For researchers, scientists, and drug development professionals handling PKRA83, a potent prokineticin (PK2) antagonist, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound (CAS Number: 1233926-87-8).[1][2]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Note that comprehensive data on physical and chemical properties is not fully available in the public domain.
| Property | Value | Reference |
| CAS Number | 1233926-87-8 | [1][2][3] |
| Molecular Formula | C27H34ClFN2O4 | [4] |
| Purity | 98.95% | [5] |
| IC50 (PKR1) | 5.0 nM | [3][4][6][7][8] |
| IC50 (PKR2) | 8.2 nM | [3][4][6][7][8] |
Experimental Protocols: Safe Handling and Disposal
While a comprehensive Safety Data Sheet (SDS) with detailed hazard classifications for this compound is not publicly available, existing documentation and standard laboratory safety protocols provide a basis for safe handling and disposal.[1] The following procedures are based on the available information and general best practices for handling research chemicals of unknown toxicity.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Protective Clothing: Wear suitable protective clothing, including a lab coat, to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Avoid Contamination: Prevent the formation of dust and aerosols. Use non-sparking tools to avoid ignition sources.[1]
Disposal Procedure:
The primary principle for the disposal of this compound is to avoid discharge into the environment.[1] As with many research chemicals, the specific route of disposal (e.g., incineration, chemical neutralization) should be determined in accordance with local, state, and federal regulations and in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Collection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, suitable, and closed container.[1] The container must be clearly labeled as hazardous waste and should specify the contents ("Waste this compound").
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated place, segregated from incompatible materials.[1]
-
Disposal Arrangement: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. They will have the expertise to manage the disposal in compliance with all regulations.
-
Spill Management: In the event of a spill, remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The collected spill material should be promptly disposed of as hazardous waste in accordance with regulations.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound | PKRA7 | Pyruvate Kinase | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Products | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for PKRA83
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PKRA83, a potent prokineticin (PK2) antagonist. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound, identified by CAS number 1233926-87-8 and molecular formula C27H34ClFN2O4, is a valuable tool in drug development and scientific research, particularly in studies involving prokineticin receptors PKR1 and PKR2.[1] Its anti-cancer and anti-angiogenic properties underscore its potential, while also necessitating careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard classification for this compound is not currently available, its nature as a potent, biologically active small molecule necessitates the adoption of stringent safety measures. The following personal protective equipment is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully fastened lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | All handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted N95 respirator or higher is required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols:
1. Weighing:
- Always conduct the weighing of solid this compound within a certified chemical fume hood.
- Use a dedicated, clean weighing vessel.
- Handle with care to avoid generating dust.
2. Solubilization:
- Consult the relevant experimental protocol for the appropriate solvent.
- Add the solvent to the weighed this compound slowly and carefully.
- Ensure the container is securely capped before mixing.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical final step to ensure environmental and personal safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE (gloves, etc.) | Place in a designated hazardous waste bag immediately after use. |
| Contaminated labware (pipette tips, etc.) | Dispose of in a designated sharps or solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Ensure all waste containers are properly labeled with the contents, including "this compound".
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
